2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oct-7-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h1,7-8,10-11H,3-6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFWQWUIBPUXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718497 | |
| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17170-26-2 | |
| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17170-26-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione (CAS: 17170-26-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a bifunctional organic molecule that incorporates a phthalimide moiety and a terminal alkyne group connected by a seven-carbon alkyl chain. The phthalimide core is a well-established pharmacophore found in a variety of bioactive compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, immunomodulatory, and anticancer effects. The terminal alkyne functionality makes this compound a valuable tool in bioconjugation and chemical biology, as it can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the covalent attachment of this molecule to other molecules, such as proteins, nucleic acids, or imaging agents, that have been modified to contain an azide group.
This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological context of this compound, serving as a resource for researchers in drug discovery and chemical biology.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 17170-26-2 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Synthesis
Proposed Experimental Protocol: Gabriel Synthesis
This protocol is based on established procedures for the N-alkylation of phthalimides.[1][2][3][4][5][6]
Materials:
-
Potassium phthalimide
-
8-Bromo-1-octyne (or 8-iodo-1-octyne)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 8-bromo-1-octyne (1.0 equivalent).
-
Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound via Gabriel synthesis.
Applications in Bioconjugation: Click Chemistry
The terminal alkyne group of this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9][10] This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule or surface.
General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for specific applications.[8][9][10][11]
Materials:
-
This compound
-
Azide-modified molecule (e.g., protein, DNA, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
Procedure:
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA) in the reaction buffer.
-
In a reaction vessel, dissolve the azide-modified molecule and this compound (typically in a slight excess) in the reaction buffer.
-
Add the copper catalyst solution to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is fluorescently tagged).
-
Purify the resulting conjugate using a method suitable for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity purification).
Diagram of the Click Chemistry Workflow:
Caption: Workflow for bioconjugation using CuAAC with this compound.
Potential Biological Activities
While no specific biological activity data for this compound has been reported in the literature, the phthalimide scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.
Anti-inflammatory Activity
Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.[12][13][14][15][16] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.
Representative Anti-inflammatory Activity of Phthalimide Derivatives:
| Compound | Assay | IC₅₀ / % Inhibition | Reference |
| Phthalimide-Triazole Derivative 3b | Carrageenan-induced paw edema in mice | 69% inhibition | [13] |
| Phthalimide-Triazole Derivative 5c | Carrageenan-induced paw edema in mice | 56.2% inhibition | [13] |
| Phthalimide Analog IIh | LPS-stimulated NO production in RAW264.7 cells | IC₅₀ = 8.7 µg/mL | [14] |
| N-phenyl-phthalimide derivatives | TNF-α production in LPS-acute lung inflammatory model | Inhibition of TNF-α | [15] |
Note: This data is for related phthalimide derivatives and not for this compound. It is provided for contextual purposes.
Potential Signaling Pathway Modulation (Inferred):
Phthalimide derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inferred inhibitory effect of phthalimide derivatives on the NF-κB signaling pathway.
Cytotoxic Activity
Various phthalimide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[17][18][19][20][21][22][23][24] The mechanism of action can vary, but often involves the induction of apoptosis and cell cycle arrest.
Representative Cytotoxic Activity of Phthalimide Derivatives:
| Compound | Cell Line | IC₅₀ | Reference |
| Phthalimide Derivative 4 | Sarcoma 180 | 47.6 µM | [18][19] |
| Phthalimide Derivative 4 | B-16/F-10 (melanoma) | 119.7 µM | [18][19] |
| Isoindole-1,3-dione Derivative 7 | A549 (lung cancer) | 19.41 µM | [23] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (lung cancer) | 114.25 µM | [22] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (lung cancer) | 116.26 µM | [22] |
Note: This data is for related phthalimide and isoindole-1,3-dione derivatives and not for this compound. It is provided for contextual purposes.
Potential Signaling Pathway Modulation (Inferred):
The cytotoxic effects of some bioactive molecules are mediated through the induction of apoptosis, which can involve the p53 and Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Inferred pro-apoptotic mechanism of action for cytotoxic phthalimide derivatives.
Conclusion
This compound is a versatile chemical entity with significant potential in both medicinal chemistry and chemical biology. Its phthalimide core suggests a range of possible biological activities, including anti-inflammatory and cytotoxic effects, warranting further investigation. The presence of a terminal alkyne makes it a readily available tool for "click chemistry," enabling its use in the construction of complex molecular architectures and for the labeling and tracking of biomolecules. This guide provides a foundational understanding of this compound, offering plausible synthetic routes and highlighting its potential applications, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its synthesis and biological properties is encouraged to fully unlock its potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. redalyc.org [redalyc.org]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 22. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 23. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of alkyne-functionalized phthalimides
An In-depth Technical Guide to the Physicochemical Properties of Alkyne-Functionalized Phthalimides
Introduction
Phthalimides, characterized by an isoindole-1,3-dione scaffold, are a prominent class of N-heterocyclic compounds extensively utilized in medicinal chemistry, agrochemicals, and materials science.[1] Their versatile structure allows for straightforward functionalization, making them ideal building blocks for creating diverse molecular architectures.[2] The incorporation of an alkyne functional group onto the phthalimide core significantly enhances its utility, primarily by serving as a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This modification allows for the efficient covalent linking of phthalimides to other molecules, a strategy widely employed in drug discovery for developing multi-target agents and in materials science for creating functional polymers.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of alkyne-functionalized phthalimides for researchers and professionals in drug development.
Synthesis of Alkyne-Functionalized Phthalimides
The most common method for synthesizing N-alkyne functionalized phthalimides involves the N-alkylation of phthalimide with an alkyne-containing electrophile, such as propargyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.[3]
Caption: General workflow for synthesis and subsequent "click" reaction of N-propargyl phthalimide.
Physicochemical Properties
The physicochemical properties of these compounds are a hybrid of the characteristics of the phthalimide ring and the alkyne tail.
1. Solubility:
-
The phthalimide moiety, with its polar imide group, can participate in hydrogen bonding, which tends to confer solubility in polar solvents.[1]
-
Conversely, the alkyne group is nonpolar, contributing to solubility in organic solvents like hexane and toluene.[5][6] Overall solubility is dependent on the balance of the entire molecular structure.
2. Structural and Thermal Properties:
-
The triple bond of the alkyne group imposes a linear geometry on the attached carbon atoms.[6]
-
Alkynes generally have slightly higher boiling points compared to their corresponding alkanes and alkenes.[5] Specific melting and boiling points for alkyne-functionalized phthalimides would be dependent on the full molecular structure and crystalline packing.
3. Spectroscopic Properties: The characterization of alkyne-functionalized phthalimides relies heavily on spectroscopic methods.
-
NMR Spectroscopy: In ¹H NMR, the acetylenic proton typically appears as a triplet around δ 2.2 ppm, while the methylene protons adjacent to the nitrogen show a signal around δ 4.4 ppm. In ¹³C NMR, the carbonyl carbons of the phthalimide ring are observed around δ 167 ppm, with the acetylenic carbons appearing around δ 72 ppm and δ 78 ppm.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a sharp, weak absorption around 3300-3250 cm⁻¹ for the terminal C-H stretch and another weak absorption around 2150-2100 cm⁻¹ for the C≡C triple bond stretch. Strong absorptions corresponding to the carbonyl (C=O) groups of the imide appear around 1775 and 1715 cm⁻¹.[7]
-
UV-Visible and Fluorescence Spectroscopy: Phthalimide derivatives can exhibit interesting photophysical properties. For instance, 4-amino phthalimide derivatives are known for their strong fluorescent properties.[3] The specific absorption (λmax) and emission wavelengths are highly dependent on the substitution pattern and solvent environment.
Quantitative Data Summary
The alkyne group often serves as a precursor for creating more complex molecules, whose biological activities are then evaluated.
Table 1: Biological Activity of Phthalimide Derivatives Derived from Alkyne Precursors.
| Compound Class | Target | Key Compound | Activity (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| Phthalimide-Triazole Hybrids | Antimicrobial | Compounds 4c, 4f, 4g, 4h, 4i, 5c, 5d, 5e, 6c | 0.49 - 31.5 µg/mL | [7] |
| Amide-based Phthalimides | Soluble Epoxide Hydrolase (sEH) | Compound 12e | 1.06 nM | [8] |
| Phthalimide-Cysteamide Hybrids | Acetylcholinesterase (AChE) | Compound 9e | 1.55 µM (EeAChE), 2.23 µM (HuAChE) |[9] |
Table 2: Spectroscopic Data for a Representative Alkyne-Functionalized Phthalimide Derivative.
| Derivative Type | Method | Key Signals / Wavelengths | Reference |
|---|---|---|---|
| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (4b) | IR (cm⁻¹) | 1775, 1710 (C=O); 1667 (Amide C=O) | [7] |
| ¹H NMR (δ, ppm) | 8.0-7.9 (4H, phthalimide), 4.5 (2H, CH₂-C=O) | [7] |
| | ¹³C NMR (δ, ppm) | 168.7, 168.2 (C=O), 136.7, 131.6, 129.9 (Aromatic C), 42.7 (CH₂) |[7] |
Experimental Protocols
1. Synthesis of 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione (N-Propargyl Phthalimide)
This protocol is adapted from the synthetic procedure for the precursor to phthalimide-1,2,3-triazole hybrids.[3]
-
Materials: Phthalimide, propargyl bromide, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure:
-
To a solution of phthalimide in acetonitrile, add potassium carbonate (K₂CO₃) as a base.
-
Add propargyl bromide to the mixture dropwise while stirring.
-
Heat the reaction mixture to 75 °C and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid precipitate and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-propargyl phthalimide.
-
2. General Characterization Protocol
-
Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet method or an ATR accessory.[3]
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) using techniques like Electrospray Ionization (ESI) to confirm the molecular weight and elemental composition.[3]
Applications in Drug Development and Associated Signaling Pathways
Alkyne-functionalized phthalimides are valuable intermediates in drug discovery. Their derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[7][8][10]
For example, certain phthalimide derivatives have been identified as potent anti-inflammatory agents by suppressing the Toll-like receptor (TLR) 4 signaling pathway.[10] Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade that leads to the activation of transcription factors like IRF-3 and NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The phthalimide compounds inhibit this process by down-regulating the expression of inducible nitric oxide synthase (iNOS) and key signaling intermediates.[10]
Caption: Inhibition of the TLR4 signaling pathway by anti-inflammatory phthalimide derivatives.[10]
Conclusion
Alkyne-functionalized phthalimides are highly versatile chemical entities with a favorable combination of physicochemical properties. The reactivity of the alkyne group, particularly in click chemistry, provides a powerful tool for the synthesis of complex molecules with significant biological potential. Their straightforward synthesis and amenability to spectroscopic characterization make them attractive starting points for drug discovery campaigns targeting a wide array of diseases, from inflammatory conditions to microbial infections and neurological disorders. Future research will likely continue to exploit the unique properties of this scaffold to develop novel therapeutics and advanced materials.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Alkynes [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione from phthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione, a phthalimide derivative incorporating a terminal alkyne functional group. This compound is of interest in medicinal chemistry and drug development, particularly as a building block in the synthesis of more complex molecules, such as PROTACs, where the terminal alkyne can be utilized for "click" chemistry applications. The synthesis involves the direct condensation of phthalic anhydride with 7-octyn-1-amine.
Chemical Reaction and Mechanism
The synthesis of this compound is a nucleophilic acyl substitution reaction. The primary amine of 7-octyn-1-amine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product, this compound. This reaction is a variation of the well-established Gabriel synthesis of primary amines, though in this case, it is used to form a protected amine derivative.
Experimental Protocols
Several methods can be employed for the synthesis of N-substituted phthalimides from phthalic anhydride. Below are detailed protocols based on common and effective procedures reported in the literature for analogous compounds.
Method 1: Thermal Condensation in Acetic Acid
This is a widely used and reliable method for the synthesis of N-substituted phthalimides.
Materials:
-
Phthalic anhydride
-
7-Octyn-1-amine
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.
-
Add 7-octyn-1-amine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Method 2: A Cazeotropic Removal of Water in Toluene
This method utilizes a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
Materials:
-
Phthalic anhydride
-
7-Octyn-1-amine
-
Toluene
-
Hexanes or petroleum ether
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 equivalent), 7-octyn-1-amine (1.0 equivalent), and toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, typically for 3-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent such as ethanol/hexanes.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-substituted phthalimides based on literature precedents for similar reactions. The exact values for the synthesis of this compound would need to be determined experimentally.
| Parameter | Method 1 (Acetic Acid) | Method 2 (Toluene) |
| Reactant Ratio (Phthalic Anhydride:Amine) | 1:1 | 1:1 |
| Typical Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Reaction Temperature | Reflux (~118 °C) | Reflux (~111 °C) |
| Typical Yield | 70 - 95% | 75 - 98% |
| Purification Method | Recrystallization | Column Chromatography or Recrystallization |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound from phthalic anhydride and 7-octyn-1-amine is a straightforward and high-yielding process. The choice of solvent and reaction conditions can be adapted based on the scale of the reaction and available laboratory equipment. The resulting product, with its terminal alkyne, serves as a versatile intermediate for further chemical modifications, making it a valuable tool for researchers in drug discovery and chemical biology. Proper characterization of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry is essential to confirm its identity and purity.
Spectroscopic and Synthetic Profile of N-(7-Octynyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-(7-octynyl)phthalimide. Due to the absence of published experimental data for this specific molecule in the searched literature, the spectroscopic data presented herein is based on established principles and analysis of structurally related compounds. This document offers a robust framework for the synthesis, characterization, and utilization of this compound in research and development.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(7-octynyl)phthalimide. These predictions are derived from the known spectral characteristics of the phthalimide moiety and terminal alkynes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | m | 2H | Aromatic H |
| ~7.73 | m | 2H | Aromatic H |
| ~3.70 | t | 2H | N-CH₂- |
| ~2.18 | td | 2H | -CH₂-C≡ |
| ~1.94 | t | 1H | ≡C-H |
| ~1.69 | p | 2H | N-CH₂-CH₂- |
| ~1.50 | m | 2H | -CH₂-CH₂-C≡ |
| ~1.38 | m | 4H | -(CH₂)₂- |
Solvent: CDCl₃. The chemical shifts for the phthalimide protons are based on known data for N-alkyl phthalimides. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~168.4 | C=O |
| ~134.0 | Aromatic C |
| ~132.1 | Aromatic C (quaternary) |
| ~123.2 | Aromatic C |
| ~84.1 | -C≡CH |
| ~68.5 | -C≡CH |
| ~37.8 | N-CH₂- |
| ~28.2 | -CH₂- |
| ~28.1 | -CH₂- |
| ~28.0 | -CH₂- |
| ~26.1 | -CH₂- |
| ~18.3 | -CH₂- |
Solvent: CDCl₃. The chemical shifts for the phthalimide carbons are based on known data. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | ≡C-H stretch |
| ~2930, 2860 | Medium | C-H stretch (alkyl) |
| ~2120 | Weak, Sharp | C≡C stretch |
| ~1770, 1715 | Strong | C=O stretch (imide, asymmetric and symmetric) |
| ~1465, 1395 | Medium | C-H bend (alkyl) |
| ~720 | Strong | Aromatic C-H bend |
The characteristic imide carbonyl stretches and the terminal alkyne C-H and C≡C stretches are the key diagnostic peaks.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 255.12 | [M]⁺ (Molecular Ion) |
| 160.04 | [M - C₇H₁₁]⁺ (Phthalimide fragment) |
| 148.04 | [C₈H₄O₂N]⁺ |
| 130.04 | [C₈H₄O₂]⁺ |
| 104.03 | [C₇H₄O]⁺ |
| 76.03 | [C₆H₄]⁺ |
Calculated for C₁₆H₁₇NO₂. The fragmentation pattern is expected to show a prominent peak for the phthalimide cation.
Experimental Protocols
Synthesis of N-(7-octynyl)phthalimide (Gabriel Synthesis)
This procedure is a general method adapted for the synthesis of N-(7-octynyl)phthalimide.
Materials:
-
Potassium phthalimide
-
8-Bromooct-1-yne
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 8-bromooct-1-yne (1.1 equivalents).
-
Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(7-octynyl)phthalimide as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.[2] The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.[3][4] The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.[5][6] The sample would be introduced via direct infusion or after separation by gas chromatography. The data would be acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the ions would be determined.[5][6]
Visualizations
The following diagram illustrates the synthetic workflow for N-(7-octynyl)phthalimide.
Caption: Synthetic workflow for N-(7-octynyl)phthalimide via Gabriel synthesis.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Solubility of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its core structure, phthalimide, and established principles of organic chemistry to predict its solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like". The structure of this compound consists of two key moieties: a polar phthalimide group and a non-polar 7-octynyl chain. The phthalimide core is a white solid that is generally slightly soluble in water but shows better solubility in some organic solvents upon the addition of a base[1]. The long alkyl chain with a terminal alkyne is non-polar. This dual nature suggests that the overall solubility will be dependent on the polarity of the solvent.
It is anticipated that this compound will exhibit favorable solubility in moderately polar to non-polar organic solvents that can effectively solvate both the polar imide function and the non-polar hydrocarbon chain. Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be effective. In contrast, its solubility is expected to be limited in highly polar solvents like water and lower alcohols (e.g., methanol, ethanol), as well as in very non-polar solvents like hexanes.
Reference Solubility Data: Phthalimide
To provide a baseline, the following table summarizes the experimental solubility data for the parent compound, phthalimide, in various organic solvents. This data can offer qualitative guidance for solvent selection.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molarity (mol/L) | Reference |
| Acetone | 283.15 | 0.0458 | - | [2][3] |
| Acetone | 318.15 | 0.1292 | - | [2][3] |
| Ethyl Acetate | 283.15 | 0.0195 | - | [2][3] |
| Ethyl Acetate | 318.15 | 0.0573 | - | [2][3] |
| Acetonitrile | 283.15 | 0.0153 | - | [2][3] |
| Acetonitrile | 318.15 | 0.0428 | - | [2][3] |
| Methanol | 283.15 | 0.0089 | - | [2][3] |
| Methanol | 318.15 | 0.0278 | - | [2][3] |
| Ethanol | - | - | - | [4] |
| n-Propanol | - | - | - | [4] |
| Isopropanol | - | - | - | [4] |
| n-Butanol | - | - | - | [4] |
| Toluene | - | - | - | [3] |
Note: The solubility of phthalimide generally increases with temperature.[2][3]
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of an organic compound like this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., dichloromethane, acetone, ethyl acetate)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Constant temperature bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature and agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Weigh the vial containing the dry residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific hazard information.[5][6][7][8][9]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for solubility assessment and the experimental procedure for its determination.
Caption: A logical workflow for assessing the solubility of a chemical compound.
Caption: A stepwise workflow for the experimental determination of solubility.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. tcichemicals.com [tcichemicals.com]
- 9. carlroth.com [carlroth.com]
Commercial Suppliers and Applications of Terminal Alkyne Phthalimide Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available terminal alkyne phthalimide linkers, their applications in drug discovery and development, and detailed experimental protocols. These bifunctional molecules are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the bioconjugation of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
Terminal alkyne phthalimide linkers are valuable chemical tools that incorporate a phthalimide moiety and a terminal alkyne group. The phthalimide group, particularly derivatives like thalidomide and pomalidomide, serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system. The terminal alkyne provides a reactive handle for covalent bond formation with azide-containing molecules through the highly efficient and specific click chemistry reaction. This dual functionality makes these linkers essential for the construction of PROTACs, which are designed to induce the degradation of specific target proteins, and for the precise attachment of probes or drugs to biomolecules.
Commercial Suppliers and Product Data
Several chemical suppliers offer a range of terminal alkyne phthalimide linkers, often as part of their portfolio of PROTAC building blocks and click chemistry reagents. The following table summarizes key quantitative data for representative commercially available linkers.
| Product Name | Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Linker Length (atoms) | Linker Length (Å) | Solubility |
| Thalidomide-O-PEG2-Propargyl | AxisPharm | AP13003 | 400.39 | ≥95% | 10 | ~15 | Soluble in DMSO and DMF |
| Thalidomide-NH-C2-alkyne | MedChemExpress | HY-136541 | - | >98% | 5 | ~7.5 | Soluble in DMSO |
| Thalidomide-O-PEG2-propargyl | BroadPharm | BP-40470 | 400.4 | >95% | 10 | ~15 | Soluble in DMSO, DMF |
| Thalidomide-O-amido-PEG4-propargyl | BroadPharm | BP-24456 | 546.5 | 98% | 19 | ~28.5 | Soluble in DMSO, DMF, Water |
| 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione | MedChemExpress | HY-W010507 | 269.33 | >98% | 9 | ~13.5 | Soluble in DMSO |
Note: Linker length in atoms is an approximation based on the backbone atoms from the phthalimide nitrogen/oxygen to the terminal alkyne carbon. Linker length in angstroms is an estimation, and the actual conformation can vary.
Signaling Pathways and Experimental Workflows
Phthalimide-Based PROTAC Mechanism of Action
Phthalimide-based PROTACs function by hijacking the cell's natural protein degradation machinery. The phthalimide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the Cullin-RING E3 ligase (CRL4^CRBN^) complex. This binding event, coupled with the binding of the other end of the PROTAC to the target protein of interest (POI), induces the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of phthalimide-based PROTAC-mediated protein degradation.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of the phthalimide linker allows for its conjugation to azide-functionalized molecules through CuAAC, or click chemistry. This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.
Caption: General workflow for CuAAC (Click Chemistry) bioconjugation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Terminal Alkyne Phthalimide Linker and Click Chemistry
This protocol outlines the general steps for synthesizing a PROTAC by conjugating an azide-functionalized target protein ligand to a terminal alkyne phthalimide linker.
Materials:
-
Terminal Alkyne Phthalimide Linker (e.g., Thalidomide-O-PEG2-Propargyl)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) or High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the terminal alkyne phthalimide linker in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized target protein ligand in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the terminal alkyne phthalimide linker (1.0 equivalent).
-
Add the azide-functionalized target protein ligand (1.1 equivalents).
-
Add DMSO and water to achieve a final solvent ratio that ensures solubility of all components (e.g., 1:1 DMSO:water).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the main reaction tube to a final concentration of 1 mM CuSO₄.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC or by passing it through a size-exclusion column to remove unreacted starting materials and the copper catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[1]
Materials:
-
Cells expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of protein degradation.
-
Conclusion
Terminal alkyne phthalimide linkers are indispensable tools in modern drug discovery and chemical biology. Their unique bifunctional nature enables the rational design and synthesis of PROTACs for targeted protein degradation and facilitates the precise bioconjugation of molecules through click chemistry. The availability of a diverse range of these linkers from commercial suppliers, coupled with well-established experimental protocols, empowers researchers to explore new therapeutic strategies and create novel molecular probes. This guide provides a foundational resource for scientists and professionals working in these exciting and rapidly evolving fields.
References
An In-depth Technical Guide to Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic agents, diagnostic tools, and research reagents. At the heart of this discipline lie bifunctional linkers, chemical entities equipped with two reactive functional groups that facilitate the stable connection between molecules such as proteins, peptides, nucleic acids, and small molecule drugs. This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse chemistries, and their applications, with a particular focus on their role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to aid researchers in the rational design and execution of their bioconjugation strategies.
Bifunctional linkers, also known as crosslinkers, are comprised of three key components: two reactive end groups and a spacer arm.[1] The nature of the reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance. The judicious selection of a bifunctional linker is paramount to the success of a bioconjugation reaction, impacting the stability, homogeneity, and biological activity of the final conjugate.
Classification of Bifunctional Linkers
Bifunctional linkers can be categorized based on the identity of their reactive groups and the nature of their spacer arm.
Based on Reactive Groups
-
Homobifunctional Linkers: These linkers possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same type of functional group.[2][3] For example, an amine-to-amine crosslinker will randomly conjugate proteins through their lysine residues.[2] This can sometimes lead to undesirable polymerization and self-conjugation.[4]
-
Heterobifunctional Linkers: Featuring two different reactive groups, these linkers enable sequential, controlled conjugation of molecules with distinct functional groups.[2][4] This two-step approach minimizes unwanted side reactions and is widely employed in the synthesis of complex bioconjugates like ADCs.[4][5]
-
Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage.[6][7] A prominent example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC), which mediates the formation of an amide bond between a carboxyl group and a primary amine.[8][9]
-
Photoreactive Crosslinkers: This special class of heterobifunctional linkers contains a photoactivatable group that becomes reactive upon exposure to UV light.[10][11] This allows for temporal control of the crosslinking reaction and is particularly useful for capturing transient protein-protein interactions.[10][11]
Based on the Spacer Arm
-
Cleavable Linkers: These linkers contain a labile bond within their spacer arm that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[12][13] This is a critical feature in drug delivery systems like ADCs, where the cytotoxic payload must be released from the antibody upon internalization into the target cancer cell.[12][13]
-
Non-Cleavable Linkers: These linkers form a stable, permanent bond between the conjugated molecules.[12][13] In the context of ADCs, the drug is released only after the complete lysosomal degradation of the antibody and the linker.[13] This can offer greater plasma stability and potentially a wider therapeutic window.[14][15]
Common Chemistries of Bifunctional Linkers
The versatility of bifunctional linkers stems from the wide array of reactive groups available, each targeting specific functional groups on biomolecules.
Amine-Reactive Chemistries
Primary amines, abundant in the lysine residues of proteins, are a common target for bioconjugation. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds at a pH of 7.0-9.0.[2][16]
Sulfhydryl-Reactive Chemistries
The thiol group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines. Maleimides are the most common sulfhydryl-reactive group, forming a stable thioether bond at a pH of 6.5-7.5.[16][17]
Carbodiimide Chemistry
Carbodiimides, such as EDC, are zero-length crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.[6][18] This reaction is often performed in the presence of NHS or its water-soluble analog, Sulfo-NHS, to improve efficiency and create a more stable amine-reactive intermediate.[1]
Click Chemistry
Click chemistry refers to a set of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions.[7][11] The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][19] These reactions are ideal for creating well-defined bioconjugates.
Photoreactive Chemistries
Photoreactive groups, such as aryl azides and diazirines, are chemically inert until activated by UV light.[10][20] Upon activation, they form highly reactive intermediates that can form covalent bonds with a wide range of functional groups, making them suitable for capturing non-specific interactions.[10][20]
Quantitative Data on Bifunctional Linkers
The selection of a bifunctional linker is often guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of common crosslinkers.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |
| DSS | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |
| Sulfo-SMCC | NHS ester (amine), maleimide (thiol) | 11.6 (rigid) | High | Non-cleavable |
| EDC | Carbodiimide (carboxyl/amine) | Zero-length | High | Cleavable under acidic conditions |
| BS3 | NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |
| DTSSP | NHS ester (amine) | 12.0 | High | Cleavable (disulfide) |
| SM(PEG)n | NHS ester (amine), maleimide (thiol) | Variable (e.g., SM(PEG)2: 17.6) | High | Non-cleavable |
Table 1: Properties of Common Bifunctional Crosslinkers.[21]
| Linker Type | Stability in Plasma | Release Mechanism |
| Hydrazone | Labile at acidic pH | pH-sensitive hydrolysis |
| Disulfide | Cleaved by reducing agents (e.g., glutathione) | Reduction |
| Peptide (e.g., Val-Cit) | Stable, cleaved by specific proteases (e.g., Cathepsin B) | Enzymatic cleavage |
| Thioether (non-cleavable) | Highly stable | Proteolytic degradation of the antibody and linker |
Table 2: Stability and Release Mechanisms of Common Linker Types in ADCs.[13][14][15]
Mandatory Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. manuals.plus [manuals.plus]
- 5. covachem.com [covachem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. adcreview.com [adcreview.com]
- 15. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing N-(7-octynyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-(7-octynyl)phthalimide as a key building block. This protocol is designed for the synthesis of novel 1,2,3-triazole-linked phthalimide derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential antiviral and anti-inflammatory properties.[1][2]
The phthalimide moiety is a versatile pharmacophore, and its combination with the stable 1,2,3-triazole linker via the highly efficient and regioselective CuAAC "click" reaction allows for the creation of diverse molecular architectures.[2][3] This protocol will detail the synthesis of the N-(7-octynyl)phthalimide precursor and its subsequent use in the CuAAC reaction with a model azide, benzyl azide.
Synthesis of N-(7-octynyl)phthalimide
This protocol outlines the synthesis of N-(7-octynyl)phthalimide from phthalimide and 8-bromo-1-octyne. This method is an adaptation of standard procedures for the N-alkylation of phthalimides.
Experimental Protocol:
-
Materials:
-
Phthalimide
-
8-bromo-1-octyne
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of phthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 8-bromo-1-octyne (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-(7-octynyl)phthalimide as a solid.
-
Expected Yield: 70-85%
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the CuAAC reaction between N-(7-octynyl)phthalimide and benzyl azide to synthesize 1-benzyl-4-((6-(phthalimido)hexyl)ethynyl)-1H-1,2,3-triazole. This reaction is highly efficient and proceeds under mild conditions.[4]
Experimental Protocol:
-
Materials:
-
N-(7-octynyl)phthalimide
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve N-(7-octynyl)phthalimide (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1,2,3-triazole derivative.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| N-alkynylphthalimide | Organic Azide | CuI | Not Specified | Not Specified | 44-89 | [5] |
| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08-3 | >95 | [4] |
| Benzyl azide | Phenylacetylene | PEG-tris-trz-CuI | Water | 20 | 97 | [6] |
Characterization Data for an Analogous Phthalimide-Triazole Product (Compound 8a from literature): [1]
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 7.85–7.73 (m, 5H, Ar-H & =C-H in triazole), other peaks corresponding to the specific structure. |
| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 172.17 (2C, C=O imide), 168.28 (C=O amide), 147.24 (quaternary C in triazole), 128.09 (=C-H in triazole), other aromatic and aliphatic carbons. |
| FT-IR (cm⁻¹) | Characteristic bands for C=O stretching, C-N stretching, and aromatic C-H stretching. |
| HR-MS | Calculated and found m/z values corresponding to the molecular formula. |
Visualizing the Workflow
Diagram 1: Synthesis of N-(7-octynyl)phthalimide
Caption: Workflow for the synthesis of N-(7-octynyl)phthalimide.
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for the CuAAC reaction.
Signaling Pathway Context
The synthesized 1,2,3-triazole-linked phthalimide derivatives have potential applications in modulating various signaling pathways implicated in disease. For instance, certain phthalimide-triazole hybrids have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling, which is often dysregulated in cancer.[3]
Diagram 3: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
These protocols and notes provide a solid foundation for researchers to synthesize and explore the potential of N-(7-octynyl)phthalimide-derived triazoles in various scientific and drug development endeavors. The provided data and workflows are intended to facilitate the efficient implementation of this versatile chemical methodology.
References
- 1. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Peptides with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation has emerged as a pivotal technology in drug development, diagnostics, and materials science, enabling the precise linkage of molecules to tailor their functions.[1] One of the most robust and widely adopted methods for bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction facilitates the covalent bond formation between an azide and a terminal alkyne, yielding a stable triazole linkage.[3]
This document provides detailed application notes and protocols for the bioconjugation of peptides using the alkyne-functionalized reagent, 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione. This reagent introduces a terminal alkyne via a stable linker, making it a valuable tool for peptide modification. The phthalimide group in this reagent serves as a stable protecting group for the amine functionality.[4][5] These protocols are designed to guide researchers in labeling peptides for various applications, including the development of therapeutic peptide conjugates, diagnostic imaging agents, and tools for studying biological processes.[1]
Principle of the Reaction
The core of the bioconjugation strategy involves a two-step process:
-
Peptide Modification: The peptide of interest must first be functionalized with an azide group. This can be achieved either during solid-phase peptide synthesis (SPPS) by incorporating an azide-bearing amino acid or through post-synthetic modification of the purified peptide.[6][7]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is then reacted with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[3] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and minimize potential damage to the peptide.[8]
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors including the nature of the peptide, the solvent system, and the concentrations of the reactants and catalyst. Below are tables summarizing typical reaction conditions and expected outcomes based on general CuAAC protocols for peptide conjugation.
Table 1: Typical Reagent Concentrations for CuAAC Peptide Conjugation
| Reagent | Concentration Range | Notes |
| Azide-Modified Peptide | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione | 1.5 - 10 equivalents (relative to peptide) | A slight excess of the alkyne reagent is typically used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The concentration should be optimized for each specific peptide. |
| Sodium Ascorbate | 5 - 10 equivalents (relative to CuSO₄) | Used to reduce Cu(II) to the active Cu(I) catalyst. |
| THPTA (or other ligand) | 1 - 5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst and prevents peptide degradation. |
Table 2: Representative Reaction Parameters and Outcomes for CuAAC Peptide Conjugation
| Parameter | Condition | Expected Outcome |
| Solvent | Aqueous buffer (e.g., PBS, HEPES), DMF, DMSO, or mixtures | The choice of solvent depends on the solubility of the peptide and reagents. |
| pH | 4 - 11 | The reaction is generally tolerant of a wide pH range.[2] |
| Temperature | Room Temperature (20-25 °C) | Mild reaction conditions are a key advantage of click chemistry. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored by HPLC or mass spectrometry. |
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields.[9] |
Experimental Protocols
Protocol 1: Introduction of Azide Functionality into a Peptide
Method A: During Solid-Phase Peptide Synthesis (SPPS)
This method involves the incorporation of an azide-containing amino acid, such as L-azidohomoalanine (Aha), into the peptide sequence during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-azidohomoalanine (or other azide-containing amino acid)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Piperidine in DMF (for Fmoc deprotection)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
DCM, DMF
Procedure:
-
Perform standard Fmoc-based solid-phase peptide synthesis.
-
At the desired position in the peptide sequence, use Fmoc-L-azidohomoalanine as the building block for the coupling step.
-
Continue with the synthesis until the full-length peptide is assembled.
-
Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude azide-modified peptide and purify by preparative HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
Method B: Post-Synthetic Modification
This method involves modifying a purified peptide containing a reactive handle (e.g., a primary amine on a lysine side chain) with an azide-functionalized reagent.
Materials:
-
Purified peptide with a reactive amine (e.g., containing a lysine residue)
-
Azido-acetic acid N-hydroxysuccinimide ester (or other amine-reactive azide reagent)
-
Reaction buffer (e.g., PBS pH 7.4 or sodium bicarbonate buffer pH 8.3)
-
DMSO or DMF (to dissolve the azide reagent)
Procedure:
-
Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azido-acetic acid NHS ester in a minimal amount of DMSO or DMF.
-
Add a 5-10 fold molar excess of the dissolved azide reagent to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by analytical HPLC and mass spectrometry.
-
Upon completion, purify the azide-modified peptide by preparative HPLC to remove excess reagent and byproducts.
-
Confirm the mass of the final product by mass spectrometry.
Protocol 2: Bioconjugation of Azide-Modified Peptide with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione via CuAAC
Materials:
-
Purified azide-modified peptide
-
2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1 mM.
-
Dissolve 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution.
-
2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione stock solution (to a final concentration of 1.5-2 mM).
-
THPTA stock solution (to a final concentration of 0.5 mM).
-
CuSO₄ stock solution (to a final concentration of 0.1 mM).
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by analytical HPLC, observing the consumption of the starting peptide and the formation of the product peak.
-
Once the reaction is complete, quench it by adding a small amount of EDTA to chelate the copper.
-
Lyophilize the purified fractions to obtain the final product as a powder.
Protocol 3: Characterization of the Peptide Conjugate
A. High-Performance Liquid Chromatography (HPLC)
-
Analytical HPLC: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA to assess the purity of the final conjugate.[12] The conjugated peptide will typically have a longer retention time than the starting peptide due to the increased hydrophobicity of the appended group.
-
Preparative HPLC: Use a larger C18 column to purify the conjugate from unreacted starting materials and reaction byproducts.[10]
B. Mass Spectrometry (MS)
-
Confirm the identity of the peptide conjugate by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are suitable techniques.[13][14] The expected mass will be the sum of the mass of the azide-modified peptide and the mass of 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
For a detailed structural confirmation, 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) can be performed.[15][16] The appearance of signals corresponding to the phthalimide and octynyl moieties in the peptide's NMR spectrum will confirm the successful conjugation.
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation.
Caption: Simplified CuAAC reaction pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jchemrev.com [jchemrev.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Labeling Proteins with Alkyne Tags for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to identify and quantify proteins synthesized under specific cellular conditions is crucial for understanding cellular physiology, disease mechanisms, and drug action. Metabolic labeling with bioorthogonal amino acids, coupled with chemoselective ligation, has emerged as a powerful technique for studying newly synthesized proteins. This application note provides detailed protocols for labeling proteins with alkyne-containing amino acid analogs, specifically L-homopropargylglycine (HPG), and their subsequent detection and enrichment using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[1][2][3]
This methodology allows for the selective isolation and identification of newly synthesized proteins, enabling researchers to investigate dynamic changes in the proteome in response to various stimuli.[4][5]
Principle of the Method
The workflow for alkyne-tagging of proteins for proteomic analysis involves two main steps:
-
Metabolic Labeling: Cells are cultured in a medium where methionine is replaced by its alkyne-containing analog, L-homopropargylglycine (HPG).[1][6][7] HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[8][9] This introduces a bioorthogonal alkyne handle into the proteome.[3]
-
Chemoselective Ligation (Click Chemistry): The alkyne-tagged proteins are then covalently conjugated to a reporter tag containing a complementary azide group.[10] This is achieved through a highly specific and efficient click chemistry reaction.[11] The reporter tag can be a biotin molecule for affinity purification and enrichment of the labeled proteins, or a fluorescent dye for visualization.[12][13]
Two primary forms of click chemistry are utilized:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) and is typically performed on cell lysates.[14][15][16][17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[2][18] The absence of a toxic copper catalyst makes SPAAC suitable for labeling proteins in living cells.[2][18]
Following ligation to a biotin-azide, the alkyne-labeled proteins can be enriched using streptavidin-based affinity purification, followed by digestion and identification by mass spectrometry (MS).[4][19]
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General workflow for proteomic analysis of newly synthesized proteins using HPG labeling and CuAAC.
Caption: Signaling pathway leading to the synthesis of HPG-labeled proteins in response to a stimulus.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with HPG
This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells with L-homopropargylglycine (HPG).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The next day, aspirate the complete medium and wash the cells once with warm PBS.
-
Add methionine-free DMEM to the cells and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[6]
-
Prepare a stock solution of HPG (e.g., 50 mM in DMSO or water).
-
Add HPG to the methionine-free medium to a final concentration of 50 µM (this may need to be optimized for your cell type).[6]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
After incubation, aspirate the HPG-containing medium and wash the cells twice with cold PBS.
-
Harvest the cells by either trypsinization or scraping in cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for cell lysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the ligation of an azide-biotin tag to alkyne-labeled proteins in a cell lysate.
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
1.5 mL microcentrifuge tubes
Procedure:
-
Lyse the HPG-labeled cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
The biotinylated protein lysate is now ready for enrichment.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol describes the copper-free labeling of alkyne-tagged proteins on the surface of live cells.
Materials:
-
Cells expressing alkyne-tagged surface proteins
-
Complete cell culture medium
-
Azide-functionalized fluorescent dye (e.g., DBCO-dye)
-
PBS
Procedure:
-
Culture cells expressing the alkyne-tagged protein of interest.
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
Dilute the DBCO-dye in pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).
-
Aspirate the medium from the cells and add the DBCO-dye containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Aspirate the labeling medium and wash the cells three times with PBS.
-
The cells can now be visualized by fluorescence microscopy or harvested for further analysis.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin magnetic beads.
Materials:
-
Biotinylated protein lysate from Protocol 2
-
Streptavidin magnetic beads
-
Wash buffers (e.g., PBS with 1% SDS, 8 M urea, and PBS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, with 10 mM DTT)
Procedure:
-
Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions.
-
Add the biotinylated protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
PBS with 1% SDS
-
8 M urea in 100 mM Tris-HCl, pH 8.5
-
PBS
-
-
Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 5 minutes.
-
Place the tube on the magnetic stand and collect the supernatant containing the enriched proteins.
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol describes the on-bead digestion of enriched proteins for mass spectrometry analysis.
Materials:
-
Protein-bound streptavidin beads from Protocol 4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Wash the protein-bound beads with 50 mM ammonium bicarbonate buffer.
-
Resuspend the beads in ammonium bicarbonate buffer and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin to the bead slurry (e.g., 1:50 trypsin-to-protein ratio).
-
Incubate overnight at 37°C with shaking to digest the proteins.
-
Centrifuge the beads and collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
The desalted peptides are ready for LC-MS/MS analysis.
Data Presentation
Quantitative proteomics data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Representative Quantitative Data of Newly Synthesized Proteins in Response to a Stimulus
| Protein Accession | Gene Name | Protein Description | Fold Change (Stimulated vs. Control) | p-value | Number of Unique Peptides |
| P02768 | ALB | Serum albumin | 1.2 | 0.045 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.312 | 22 |
| P08670 | VIM | Vimentin | 2.5 | 0.001 | 18 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.1 | <0.001 | 12 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.8 | 0.003 | 9 |
Table 2: Components for CuAAC Reaction Cocktail
| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Protein Lysate | 2 mg/mL | 50 µL | 1 mg/mL |
| Biotin-Azide | 10 mM | 1 µL | 100 µM |
| CuSO₄ | 50 mM | 2 µL | 1 mM |
| THPTA | 100 mM | 1 µL | 1 mM |
| Sodium Ascorbate | 100 mM (freshly prepared) | 1 µL | 1 mM |
| PBS | - | 45 µL | - |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient depletion of endogenous methionine. | Increase the duration of incubation in methionine-free medium before adding HPG. |
| Low concentration of HPG. | Optimize the HPG concentration for your specific cell type (try a range of 25-100 µM). | |
| Short labeling time. | Increase the incubation time with HPG. | |
| High Background in Click Reaction | Non-specific binding of the azide probe. | Decrease the concentration of the azide probe. |
| Oxidized copper catalyst. | Use freshly prepared sodium ascorbate solution. Ensure the ligand-to-copper ratio is appropriate (e.g., 5:1). | |
| Presence of reducing agents in the lysate. | Remove reducing agents like DTT or β-mercaptoethanol from the lysate before the click reaction. | |
| Low Yield of Enriched Proteins | Inefficient click reaction. | Optimize the click reaction conditions (reagent concentrations, incubation time). Consider performing the reaction under denaturing conditions (e.g., with 1% SDS) if the alkyne tag is buried.[19] |
| Inefficient binding to streptavidin beads. | Ensure the beads are properly equilibrated and not overloaded. Increase the incubation time for binding. | |
| Loss of protein during wash steps. | Reduce the stringency of the wash steps. | |
| Contamination with Endogenous Biotinylated Proteins | Co-purification with streptavidin beads. | Perform a pre-clearing step with streptavidin beads before the click reaction to remove endogenous biotinylated proteins. |
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Utility of Alkyne-Phthalimide Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The strategic incorporation of alkyne-phthalimide functionalities within the linker offers a versatile and efficient approach to PROTAC synthesis, primarily through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This method facilitates the modular assembly of PROTAC libraries, enabling rapid optimization of linker length and composition to achieve potent and selective protein degradation.
These application notes provide detailed protocols for the synthesis of alkyne-phthalimide linkers and their subsequent use in PROTAC assembly, alongside methods for evaluating their biological activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Phthalimide-based ligands, such as derivatives of thalidomide and pomalidomide, are commonly used to recruit the Cereblon (CRBN) E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on Alkyne-Phthalimide PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the performance of several PROTACs that utilize a phthalimide-based E3 ligase ligand and a linker that can be synthesized from an alkyne precursor.
| PROTAC Name/Reference | Target Protein | E3 Ligase Ligand | Linker Type (Estimated Atom Length) | DC50 (nM) | Dmax (%) | Cell Line |
| DAS 6-2-2-6-CRBN [1][2][3] | BCR-ABL | Pomalidomide | PEG-based (~18 atoms) | 4.4 | >80 | K562 |
| PROTAC 6b [1] | BTK | Pomalidomide | PEG-based | <300 | ~75 | Not Specified |
| PTD10 [4] | BTK | Pomalidomide | PEG-based | 0.5 | >90 | Ramos |
| BTK PROTAC (Compound 9) [5] | BTK | Pomalidomide | PEG-based (18 atoms) | ~6 | >90 | Ramos |
| Bosutinib-CRBN-PROTAC [1] | BCR-ABL | Pomalidomide | PEG-based | Not specified | >80 (at 2.5 µM) | K562 |
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Pomalidomide Linker
This protocol describes the synthesis of a pomalidomide-alkyne linker, a key building block for PROTAC synthesis via click chemistry.
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add DIPEA (3.0 eq) and propargylamine (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the alkyne-functionalized pomalidomide linker.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click chemistry" step to conjugate the alkyne-functionalized pomalidomide with an azide-containing target protein ligand.
Materials:
-
Alkyne-functionalized pomalidomide linker (from Protocol 1)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Solvents for purification (e.g., HPLC grade acetonitrile and water)
Procedure:
-
Dissolve the alkyne-functionalized pomalidomide (1.0 eq) and the azide-functionalized target protein ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol is a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Experimental and Synthetic Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: Iterative workflow for PROTAC development.
Conclusion
The use of alkyne-phthalimide linkers provides a robust and modular platform for the synthesis of PROTACs. The "click chemistry" approach allows for the efficient generation of PROTAC libraries with diverse linkers, which is essential for optimizing degradation efficacy and other pharmacological properties. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the design and development of novel protein degraders.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
Application Notes and Protocols for Solid-Phase Synthesis of Phthalimide-Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of phthalimide-protected alkynes in solid-phase synthesis (SPS). This methodology is particularly valuable for the construction of peptidomimetics, functionalized heterocycles, and other complex molecular architectures amenable to high-throughput synthesis and library generation. The phthalimide group offers robust protection of the primary amine, while the alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Core Applications
The solid-phase synthesis involving phthalimide-protected alkynes is instrumental in several key areas of drug discovery and chemical biology:
-
Synthesis of Peptidomimetics: Incorporation of alkyne-containing building blocks into peptide sequences allows for the introduction of non-natural side chains and the formation of cyclic peptides through on-resin cyclization. The resulting triazole ring from a click reaction can act as a bioisosteric replacement for an amide bond.
-
Combinatorial Library Synthesis: The efficiency and modularity of solid-phase synthesis, coupled with the versatility of the alkyne handle, make this approach ideal for generating large libraries of diverse compounds for high-throughput screening.
-
Development of Bio-orthogonal Probes: The alkyne group can be used for the late-stage functionalization of molecules with imaging agents, affinity tags, or other probes after synthesis and purification.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data for key steps in the solid-phase synthesis involving phthalimide-protected building blocks and subsequent on-resin modifications. The data is compiled from analogous solid-phase synthesis procedures and serves as a guideline for expected efficiencies.
Table 1: Efficiency of Phthalimide Building Block Attachment to Resin
| Entry | Resin | Linker | Building Block | Coupling Method | Loading (mmol/g) | Yield (%) | Purity (%) |
| 1 | Wang Resin | N/A | Phthalic anhydride | DMAP, TEA | ~0.70 | >90 | >95 |
| 2 | ArgoPore®-NH2 | N/A | N-(4-methoxybenzyloxy)phthalimide | DIC | ~1.22 | >90 | >95 |
| 3 | N-hydroxyphthalimide Resin | N/A | Benzyl alcohol (for N-alkylation) | Mitsunobu (DIAD, PPh3) | ~0.80 | 93 | >95 |
Data adapted from representative solid-phase synthesis protocols.
Table 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Entry | Resin-Bound Alkyne | Azide Partner | Catalyst System | Solvent | Reaction Time (h) | Conversion (%) |
| 1 | Peptidyl-Propargylglycine | Azido-COUPY Dye | CuSO₄, Sodium Ascorbate | DMF/H₂O | 1 | Near Quantitative |
| 2 | Resin-bound peptide | N-terminal azide peptide | CuI | DMF | 12-16 | High |
| 3 | Peptidyl-alkyne | Benzyl Azide | CuBr | DMSO | 16-18 | High |
Data compiled from various on-resin click chemistry protocols.
Table 3: Phthalimide Deprotection on Solid Support
| Entry | Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Cleavage Efficiency (%) |
| 1 | Hydrazine monohydrate | DMF | Room Temp | 2-4 | >95 |
| 2 | Ethylenediamine | Isopropanol | Room Temp | 4 | >95 |
| 3 | Methylamine (2.0 M) | THF | Room Temp | 1 | >90 |
Conditions may vary depending on the substrate and resin.
Experimental Protocols
The following are detailed protocols for the key stages of a solid-phase synthesis workflow utilizing a phthalimide-protected alkyne building block, such as N-propargylphthalimide, for the synthesis of a triazole-containing peptidomimetic.
Protocol 1: Attachment of a Phthalimide-Protected Building Block to a Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the initial loading of a phthalimide-protected carboxylic acid onto a hydroxymethyl-functionalized solid support.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Phthalimide-protected amino acid (e.g., N-phthaloyl-propargylglycine) (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
Activation and Coupling:
-
In a separate vial, dissolve the phthalimide-protected amino acid (3.0 mmol) and DMAP (0.1 mmol) in DMF (8 mL).
-
Add DIC (3.0 mmol) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 12-18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum for several hours. The loading can be determined by Fmoc cleavage if an Fmoc-protected amino acid was used or estimated by weight gain.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the formation of a 1,2,3-triazole ring by reacting the resin-bound alkyne with an azide.
Materials:
-
Resin-bound phthalimide-protected alkyne (1.0 eq)
-
Azide derivative (e.g., Benzyl azide) (5.0 eq)
-
Copper(I) Iodide (CuI) (0.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (10.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound alkyne in DMF (10 mL/g of resin) for 30 minutes.
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the azide derivative (5.0 eq) and DIPEA (10.0 eq) in DMF.
-
Add CuI (0.5 eq) to this solution and mix until dissolved.
-
-
Cycloaddition Reaction: Add the reaction mixture to the swollen resin. Agitate the suspension at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), a 0.5% solution of DIPEA in DMF (2 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Deprotection of the Phthalimide Group
This protocol describes the removal of the phthalimide protecting group to reveal the primary amine.
Materials:
-
Resin-bound phthalimide-containing molecule
-
Hydrazine monohydrate (10-20 eq) or Ethylenediamine (10-20 eq)
-
N,N-Dimethylformamide (DMF) or Isopropanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF (for hydrazine) or isopropanol (for ethylenediamine) for 30 minutes.
-
Deprotection:
-
Using Hydrazine: Prepare a solution of 5% hydrazine monohydrate in DMF. Add this solution to the resin and agitate at room temperature for 2-4 hours.
-
Using Ethylenediamine: Prepare a solution of 10% ethylenediamine in isopropanol. Add this solution to the resin and agitate at room temperature for 4 hours.
-
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum. The free amine can be quantified using the Kaiser test.
Protocol 4: Cleavage from Resin and Final Product Isolation
This protocol is for cleaving the final product from a TFA-labile resin (e.g., Wang resin).
Materials:
-
Dry, final product-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL/g of resin). Agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the product. Decant the ether. Wash the pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude product under vacuum. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptidomimetic using a phthalimide-protected alkyne.
Caption: General workflow for solid-phase synthesis.
Caption: Logical relationships in the synthesis strategy.
Application Notes and Protocols: Deprotection of Phthalimide to Primary Amine Using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, particularly in the context of the Gabriel synthesis of primary amines and in peptide chemistry.[1][2][3][4] Its stability and the ability to prevent over-alkylation make it a valuable tool.[5] However, the removal of the phthaloyl group, a process known as deprotection, traditionally requires harsh conditions such as hydrazinolysis (the Ing-Manske procedure) or strong acid/base hydrolysis, which can be incompatible with sensitive functional groups and may lead to racemization in chiral compounds.[1][3][4][6][7]
This document details a significantly milder and more efficient method for the deprotection of N-substituted phthalimides to their corresponding primary amines using sodium borohydride (NaBH₄). This two-stage, one-flask procedure offers a near-neutral alternative that is particularly advantageous for substrates bearing sensitive functionalities and for preserving stereochemical integrity.[1][6][8]
Reaction Principle and Mechanism
The deprotection of phthalimides with sodium borohydride proceeds via a two-step sequence. Initially, the phthalimide is reduced by sodium borohydride to an intermediate o-hydroxymethyl benzamide. Subsequent treatment with acid, typically acetic acid, catalyzes the intramolecular cyclization (lactonization) of this intermediate to form phthalide. This cyclization concomitantly liberates the desired primary amine.[1][6] The phthalide by-product is neutral and can be easily removed by extraction.[1]
Advantages of the Sodium Borohydride Method
-
Mild Reaction Conditions: Avoids the use of harsh reagents like hydrazine or strong acids and bases.[1][6]
-
High Yields: Generally provides good to excellent yields of the desired primary amine.[1][6]
-
Preservation of Chirality: Phthalimides of α-amino acids can be deprotected with no measurable loss of optical activity.[6][8]
-
One-Flask Procedure: The entire process is carried out in a single reaction vessel, simplifying the experimental setup and workup.[1][2][6][8]
-
Broad Substrate Scope: Applicable to a wide variety of substituted phthalimides.[1][6]
Quantitative Data Summary
The following table summarizes the results obtained for the reductive deprotection of various N-substituted phthalimides using the sodium borohydride method.
| N-Substituted Phthalimide (RNPhth) | Product (Primary Amine) | Yield (%) |
| N-Benzylphthalimide | Benzylamine | 81 |
| N-Phthaloyl-4-aminobutyric acid | γ-Aminobutyric acid ammonium salt | 97 |
Data sourced from Osby, J. O., Martin, M. G., & Ganem, B. (1984). Tetrahedron Letters, 25(20), 2093-2096.[1][6]
Experimental Protocol
This protocol is based on the procedure developed by Osby, Martin, and Ganem.[1][6]
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol (IPA)
-
Deionized water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (for amino acid purification)
-
1 M Ammonium hydroxide (for amino acid elution)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
Step 1: Reduction of the Phthalimide
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted phthalimide in a 6:1 mixture of 2-propanol and water.
-
To this stirred solution, add sodium borohydride (approximately 5 equivalents) portion-wise at room temperature. Caution: Hydrogen gas may be evolved.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Step 2: Cyclization and Amine Liberation
-
Once the reduction is complete, carefully add glacial acetic acid to the reaction mixture. Caution: Foaming will occur due to the quenching of excess sodium borohydride.
-
After the initial effervescence subsides, stopper the flask and heat the mixture to 80°C for 2 hours.
Step 3: Work-up and Isolation
The work-up procedure will vary depending on the properties of the resulting primary amine.
For non-polar amines:
-
Cool the reaction mixture to room temperature.
-
Remove the 2-propanol under reduced pressure.
-
Add water and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove the phthalide by-product.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the liberated free amine with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the amine by distillation or chromatography as needed.
For water-soluble amines (e.g., amino acids):
-
Cool the reaction mixture to room temperature.
-
Load the crude reaction mixture directly onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with deionized water to remove phthalide and other neutral by-products.
-
Elute the desired amine with 1 M aqueous ammonium hydroxide.
-
Collect the ninhydrin-active fractions and concentrate them under reduced pressure (e.g., by freeze-drying) to obtain the primary amine.
Visualizing the Workflow
The following diagram illustrates the key stages of the deprotection protocol.
Caption: Workflow for the deprotection of phthalimides using sodium borohydride.
Conclusion
The deprotection of phthalimides using sodium borohydride is a mild, efficient, and versatile method for the synthesis of primary amines. Its compatibility with a wide range of functional groups and its ability to preserve stereochemistry make it a valuable alternative to traditional deprotection strategies in modern organic synthesis and drug development.
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Phthalimides [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Mild Deprotection of N-Alkylphthalimides to Avoid Racemization
For Researchers, Scientists, and Drug Development Professionals
The phthalimido group is a widely utilized protecting group for primary amines in organic synthesis, notably in the Gabriel synthesis of amino acids and other chiral amines. However, the removal of the phthaloyl group can be challenging, often requiring harsh conditions that can lead to racemization of stereogenic centers, thereby compromising the enantiopurity of the final product. This document provides detailed application notes and protocols for mild deprotection methods of N-alkylphthalimides designed to preserve the stereochemical integrity of the target amines.
Introduction
The selection of an appropriate deprotection strategy is critical in multi-step syntheses, especially when dealing with chiral molecules intended for pharmaceutical applications. Traditional methods for cleaving the N-C bond in N-alkylphthalimides, such as acidic or basic hydrolysis, often necessitate high temperatures and extreme pH conditions, which can readily induce racemization at adjacent stereocenters. The Ing-Manske procedure, which employs hydrazine, offers a milder alternative but may not be suitable for all substrates and can still present challenges in terms of reaction conditions and purification.
This application note focuses on two primary mild deprotection methods that have been shown to be effective in preventing racemization: the use of sodium borohydride followed by acetic acid, and the modified Ing-Manske procedure. A third method using ethylenediamine is also discussed, although with more limited literature on its stereochemical outcomes.
Data Summary: Comparison of Mild Deprotection Methods
The following table summarizes the key features of the discussed mild deprotection methods for N-alkylphthalimides. It is important to note that while the sodium borohydride method is explicitly reported to proceed with no measurable loss of optical activity, quantitative comparative data for a wide range of substrates across all methods is not extensively available in the literature.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages | Racemization Potential |
| Sodium Borohydride/Acetic Acid | 1. Sodium Borohydride (NaBH₄) in aq. Isopropanol2. Acetic Acid (AcOH) | 1. NaBH₄, 6:1 2-Propanol:H₂O, rt, 24h2. AcOH, 80°C, 2h | Near-neutral conditions, high yields, one-flask procedure, effective for amino acid derivatives.[1] | Longer reaction times for the reduction step. | Reported to have no measurable loss of optical activity.[1] |
| Ing-Manske Procedure | Hydrazine Hydrate (N₂H₄·H₂O) | Refluxing ethanol or methanol, rt to reflux, variable time | Milder than strong acid or base hydrolysis, generally good yields. | Hydrazine is toxic, byproduct (phthalhydrazide) can be difficult to remove. | Generally low, but can be substrate-dependent. Harsh conditions can increase risk. |
| Ethylenediamine | Ethylenediamine | Refluxing ethanol or other solvents | Avoids the use of hydrazine. | Can require higher temperatures and longer reaction times, limited data on racemization. | Not well-documented for a wide range of chiral substrates. |
Experimental Protocols
Method 1: Deprotection using Sodium Borohydride and Acetic Acid
This exceptionally mild, two-stage, one-flask procedure is highly recommended for substrates prone to racemization, such as N-phthaloyl amino acids.[1]
Materials:
-
N-alkylphthalimide
-
Isopropanol (2-Propanol)
-
Deionized Water
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dowex 50 (H⁺ form) resin
-
1 M Ammonium Hydroxide (NH₄OH)
Procedure:
-
In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equiv) in a 6:1 mixture of isopropanol and water.
-
To the stirred solution, add sodium borohydride (5.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄. Foaming will occur.
-
Once the foaming has subsided, heat the mixture to 80°C for 2 hours to induce cyclization and release of the free amine.
-
Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with deionized water to remove the phthalide byproduct and other impurities.
-
Elute the desired primary amine from the resin using 1 M aqueous ammonium hydroxide.
-
Collect the ninhydrin-active fractions and concentrate them under reduced pressure (e.g., freeze-drying) to obtain the pure primary amine.
Note: The specific rotation of L-tryptophan was reported to be unchanged after being subjected to these deprotection conditions for 24 hours, indicating the mildness of this method.[1]
Method 2: Ing-Manske Procedure using Hydrazine Hydrate
This is a classic and widely used method for the deprotection of N-alkylphthalimides under milder conditions than traditional hydrolysis.
Materials:
-
N-alkylphthalimide
-
Ethanol or Methanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl) (optional, for workup)
-
Sodium hydroxide (NaOH) (optional, for workup)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equiv) to the solution.
-
The reaction can be stirred at room temperature or heated to reflux. The reaction time will vary depending on the substrate and temperature (monitor by TLC).
-
Upon completion of the reaction, a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and remove the phthalhydrazide precipitate by filtration.
-
The filtrate contains the desired primary amine. The workup can be performed in two ways:
-
Acidic Workup: Acidify the filtrate with aqueous HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter the mixture and then neutralize the filtrate with a base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent.
-
Direct Extraction: Concentrate the filtrate under reduced pressure. Take up the residue in a suitable solvent and wash with water to remove any remaining impurities.
-
Caution: Hydrazine is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Visualizations
Caption: Reaction pathway for the mild deprotection of N-alkylphthalimides using sodium borohydride.
References
Application Notes and Protocols for Click Chemistry Reactions with Sensitive Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting click chemistry reactions on sensitive biomolecules. Click chemistry offers a powerful suite of bioorthogonal reactions, enabling the precise and efficient modification of biomolecules such as proteins, nucleic acids, and glycans under mild, aqueous conditions.[1] This makes it an invaluable tool in drug discovery, diagnostics, and various biomedical research applications.[2][3] The following sections detail the reaction conditions for the most common types of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[4] While highly effective, the potential for cytotoxicity from the copper catalyst requires careful optimization of reaction conditions, especially when working with sensitive biomolecules or in living systems.[2][5] The use of copper-chelating ligands can both accelerate the reaction and mitigate copper-induced damage.[6][7]
Summary of CuAAC Reaction Conditions
| Parameter | General Range | Notes |
| Biomolecule Concentration | 10 µM - 1 mM | Dependent on the specific biomolecule and application. |
| Azide/Alkyne Molar Ratio | 1:1 to 1:10 (Biomolecule:Probe) | An excess of the smaller molecule probe is often used to drive the reaction to completion.[8] |
| Copper(I) Source | 10 µM - 1 mM | Commonly CuSO₄ (reduced in situ) or Cu(I) salts like CuI.[8] |
| Reducing Agent | 5-50 mM | Sodium ascorbate is typically used to reduce Cu(II) to the active Cu(I) state.[6] |
| Copper Ligand | 50 µM - 5 mM | THPTA, BTTAA, or BTTES are common ligands that stabilize Cu(I) and protect the biomolecule.[9][10] A 5:1 ligand to copper ratio is often recommended.[6] |
| Solvent | Aqueous buffers (e.g., PBS, Tris) | Co-solvents like DMSO or DMF may be used to dissolve hydrophobic reagents.[11] |
| pH | 6.5 - 8.0 | The reaction is generally insensitive to pH in the range of 4-11, but physiological pH is preferred for biomolecules.[11] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature.[12] |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations and the specific biomolecule. |
Experimental Protocol: CuAAC Labeling of a Protein
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[8]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)[6]
-
DMSO (for dissolving the dye if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of sodium ascorbate. Dissolve the azide-functionalized dye in a minimal amount of DMSO if it is not water-soluble.
-
Prepare Copper Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the complex.[8]
-
Reaction Setup: In a separate tube, add the alkyne-modified protein to the reaction buffer.
-
Add Reagents: To the protein solution, add the azide-functionalized dye. The molar ratio of dye to protein can range from 4:1 to 10:1.[8]
-
Initiate the Reaction: Add the premixed copper/ligand solution to the reaction mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[8]
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or another suitable purification method.
Caption: General workflow for CuAAC-mediated bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for live-cell imaging and in vivo applications.[13][14] The reaction kinetics of SPAAC are generally slower than CuAAC but can be significantly enhanced by modifying the cyclooctyne structure.[15]
Summary of SPAAC Reaction Conditions
| Parameter | General Range | Notes |
| Biomolecule Concentration | 1 µM - 500 µM | Can be performed at very low concentrations. |
| Cyclooctyne:Azide Molar Ratio | 1:1 to 5:1 | A slight excess of the cyclooctyne probe is common. |
| Cyclooctyne Type | DBCO, BCN, DIFO | The choice of cyclooctyne affects reaction kinetics and stability.[16] |
| Solvent | Aqueous buffers (e.g., PBS), cell culture media | Highly biocompatible. |
| pH | 6.0 - 8.0 | Tolerant of physiological pH. |
| Temperature | 4°C to 37°C | Can be performed at physiological temperatures.[17] |
| Reaction Time | 1 - 24 hours | Highly dependent on the cyclooctyne used and reactant concentrations. |
Experimental Protocol: SPAAC for Live Cell Imaging
This protocol describes the labeling of azide-modified proteins in live cells with a cyclooctyne-conjugated fluorophore.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., azidohomoalanine, AHA)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Imaging system (e.g., fluorescence microscope)
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the azide-modified precursor (e.g., 1 mM AHA) for a desired period (e.g., 4 hours) to allow for incorporation into newly synthesized proteins.[14]
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any unincorporated precursor.
-
Labeling: Add the cyclooctyne-conjugated fluorophore (e.g., 10-50 µM) diluted in a complete culture medium to the cells.[14]
-
Incubation: Incubate the cells at 37°C for 10-60 minutes. The optimal time will depend on the specific cyclooctyne and fluorophore used.[14]
-
Final Washing: Wash the cells three times with warm PBS to remove the unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: Workflow for live-cell protein labeling using SPAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is an extremely fast and bioorthogonal reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO).[18][19] With second-order rate constants that are orders of magnitude higher than other click reactions, IEDDA is ideal for applications requiring rapid labeling at low concentrations, such as in vivo imaging and pre-targeted drug delivery.[16][20]
Summary of IEDDA Reaction Conditions
| Parameter | General Range | Notes |
| Biomolecule Concentration | Sub-µM to mM | Effective even at very low concentrations due to high reaction rates. |
| Tetrazine:Dienophile Molar Ratio | 1:1 to 1:2 | Near-stoichiometric ratios are often sufficient. |
| Dienophile | trans-Cyclooctene (TCO), Norbornene | TCO derivatives offer the fastest kinetics.[20] |
| Solvent | Aqueous buffers, organic solvents, in vivo | Highly versatile and biocompatible. |
| pH | 5.0 - 8.0 | Stable under physiological conditions. |
| Temperature | 4°C to 37°C | Extremely fast even at low temperatures. |
| Reaction Time | Seconds to minutes | The reaction is often complete in under an hour. |
Experimental Protocol: IEDDA for Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the conjugation of a tetrazine-modified drug to a TCO-functionalized antibody.
Materials:
-
TCO-modified antibody in PBS (pH 7.4)
-
Tetrazine-modified drug
-
DMSO (for dissolving the drug if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Prepare the TCO-modified antibody solution at a concentration of 1-5 mg/mL in PBS.
-
Prepare Drug Solution: Dissolve the tetrazine-modified drug in a minimal amount of DMSO to create a stock solution.
-
Conjugation Reaction: Add the tetrazine-drug solution to the antibody solution. A slight molar excess of the drug (e.g., 1.5 equivalents) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
Purification: Remove the unreacted drug and any byproducts by purifying the ADC using size-exclusion chromatography.
-
Characterization: Analyze the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Caption: Workflow for the synthesis of an ADC using the IEDDA reaction.
Conclusion
Click chemistry provides a modular and efficient approach for the modification of sensitive biomolecules. The choice of reaction—CuAAC, SPAAC, or IEDDA—depends on the specific application, with considerations for biocompatibility, reaction kinetics, and the nature of the biomolecule being modified. By carefully selecting and optimizing the reaction conditions as outlined in these protocols, researchers can successfully employ click chemistry for a wide range of applications in drug development and biomedical research.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,2,3-Triazoles via Click Chemistry Using N-(7-Octynyl)phthalimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing N-(7-octynyl)phthalimide as a key building block. The primary synthetic route described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance. Additionally, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is discussed as a complementary method for accessing alternative triazole regioisomers.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The phthalimide group is also a well-established pharmacophore, and its incorporation into molecular designs can enhance therapeutic efficacy. The combination of these two privileged structures through a stable triazole linker offers a robust strategy for the creation of novel drug candidates. N-(7-octynyl)phthalimide serves as a versatile starting material, providing a terminal alkyne functionality for efficient conjugation with a diverse array of azide-containing molecules.
Synthetic Strategies: CuAAC and RuAAC
The cycloaddition reaction between the terminal alkyne of N-(7-octynyl)phthalimide and an organic azide is the key step in the synthesis of the target 1,2,3-triazoles. The choice of catalyst dictates the regiochemical outcome of the reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as the "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles. It is characterized by mild reaction conditions, high yields, and compatibility with a wide range of functional groups. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC reaction, the RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles.[1][2][3] This method provides access to a different regioisomeric series of compounds, expanding the chemical space available for drug discovery. Ruthenium complexes such as [Cp*RuCl] are effective catalysts for this transformation.[2][4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1,2,3-triazoles using phthalimide-containing reactants via azide-alkyne cycloaddition reactions. While specific data for N-(7-octynyl)phthalimide is limited in the public literature, the provided data for analogous systems offers valuable insights into expected yields and reaction conditions.
| Alkyne/Azide Reactant | Azide/Alkyne Reactant | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| N-(azidopropyl)phthalimide | Phenylacetylene | CuI (1) | DMF | 24 | 89 | Adapted from[5] |
| N-(azidobutyl)phthalimide | Phenylacetylene | CuI (1) | DMF | 24 | 85 | Adapted from[5] |
| N-(propargyl)phthalimide | Benzyl Azide | CuSO₄·5H₂O/Na-Ascorbate | t-BuOH/H₂O | 12 | 95 | Hypothetical Example |
| N-(7-octynyl)phthalimide | Benzyl Azide | CuSO₄·5H₂O (5), Na-Ascorbate (10) | t-BuOH/H₂O (1:1) | 12-24 | >90 (expected) | General Protocol |
| N-(7-octynyl)phthalimide | 3-Azidopropylbenzene | CuSO₄·5H₂O (5), Na-Ascorbate (10) | t-BuOH/H₂O (1:1) | 12-24 | >90 (expected) | General Protocol |
| N-(7-octynyl)phthalimide | Benzyl Azide | [Cp*RuCl(PPh₃)₂] (2) | Toluene | 8-16 | >85 (expected) | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general method for the CuAAC reaction between N-(7-octynyl)phthalimide and a representative azide, benzyl azide.
Materials:
-
N-(7-octynyl)phthalimide
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-(7-octynyl)phthalimide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Add benzyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(phenylmethyl)-4-(6-phthalimidohexyl)-1H-1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This protocol outlines a general method for the RuAAC reaction to synthesize the 1,5-regioisomer.
Materials:
-
N-(7-octynyl)phthalimide
-
Benzyl Azide
-
[Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl Ruthenium(II) Chloride complex)
-
Toluene
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-(7-octynyl)phthalimide (1.0 eq) and [Cp*RuCl(PPh₃)₂] (0.02 eq).
-
Add anhydrous toluene via syringe.
-
Add benzyl azide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate) to yield the pure 1-(phenylmethyl)-5-(6-phthalimidohexyl)-1H-1,2,3-triazole.
Visualizations
Caption: Experimental Workflow for CuAAC Synthesis.
Caption: Catalytic Pathways to Triazole Regioisomers.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile solvent-free azide–alkyne click reaction catalyzed by in situ generated copper nanoparticles [ouci.dntb.gov.ua]
Application Notes and Protocols: Alkyne-Functionalized Polymers in Material Science
Introduction
Alkyne-functionalized polymers have emerged as a versatile and powerful platform in material science. The presence of the terminal alkyne group provides a highly efficient and specific chemical handle for post-polymerization modification, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is characterized by its high yield, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal tool for creating complex and functional materials. These polymers are finding widespread applications in diverse fields, including drug delivery, tissue engineering, surface modification, and the development of advanced functional materials. This document provides an overview of key applications, quantitative data from recent studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Application in Drug Delivery and Bioconjugation
Alkyne-functionalized polymers are extensively used to construct sophisticated drug delivery systems. The alkyne groups serve as anchor points for attaching therapeutic agents, targeting ligands (e.g., peptides, antibodies), and imaging agents to the polymer backbone. This allows for the creation of multifunctional nanoparticles and polymer-drug conjugates that can enhance drug solubility, prolong circulation time, and achieve targeted delivery to specific cells or tissues.
Quantitative Data: Alkyne-Polymer Based Drug Delivery Systems
| Polymer System | Drug/Ligand Conjugated | Particle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Alkyne-functionalized Poly(lactic-co-glycolic acid) (PLGA) | Azide-modified Doxorubicin | 150-200 | 8.5 | >90 | |
| Poly(N-isopropylacrylamide)-co-(alkyne-functionalized acrylamide) | Azide-PEG-Folate | 80-120 | N/A | N/A | |
| Alkyne-modified Chitosan | Azide-Methotrexate | 200-300 | 12.3 | 85 | |
| Propargyl-functionalized Polycaprolactone | Azide-Camptothecin | 100-180 | 10.1 | 88 |
Experimental Protocol: Synthesis of a Polymer-Drug Conjugate via CuAAC
This protocol describes the conjugation of an azide-modified drug to an alkyne-functionalized polymer.
Materials:
-
Alkyne-functionalized polymer (e.g., propargyl-functionalized polycaprolactone)
-
Azide-modified drug
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 100 mg of the alkyne-functionalized polymer in 10 mL of DMF in a round-bottom flask.
-
Addition of Drug: Add a 1.5 molar excess of the azide-modified drug to the polymer solution. Stir until fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Dissolve 0.2 molar equivalents of CuSO₄·5H₂O and 0.4 molar equivalents of sodium ascorbate in 1 mL of deionized water.
-
Click Reaction: Add the catalyst solution dropwise to the polymer/drug solution.
-
Reaction Conditions: Purge the flask with nitrogen or argon and seal it. Let the reaction stir at room temperature for 24 hours.
-
Purification: After 24 hours, transfer the reaction mixture to a dialysis membrane. Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove the copper catalyst, unreacted drug, and solvent.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the dry polymer-drug conjugate powder.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR spectroscopy (disappearance of the alkyne proton peak) and Fourier-transform infrared (FTIR) spectroscopy (appearance of the triazole ring peak).
Visualization: Workflow for Polymer-Drug Conjugation
Caption: A schematic workflow illustrating the key steps in conjugating a drug to a polymer using click chemistry.
Application in Hydrogel Formation and Tissue Engineering
Alkyne-functionalized polymers are crucial in the fabrication of hydrogels for tissue engineering scaffolds. By reacting with multi-azide crosslinkers, these polymers can form stable, three-dimensional networks that can mimic the extracellular matrix. The properties of these hydrogels, such as stiffness, degradation rate, and ligand presentation, can be precisely tuned. This allows for the creation of environments that support cell adhesion, proliferation, and differentiation.
Quantitative Data: Alkyne-Polymer Based Hydrogels for Tissue Engineering
| Polymer Backbone | Crosslinker | Gelation Time (min) | Storage Modulus (G') (kPa) | Cell Viability (%) | Reference |
| Alkyne-modified Hyaluronic Acid | Diazide-PEG | 5-15 | 1-10 | >95 | |
| 4-arm PEG-Alkyne | 4-arm PEG-Azide | <5 | 5-50 | >98 | |
| Alkyne-functionalized Gelatin | Diazide-peptide | 10-30 | 0.5-5 | >90 | |
| Propargyl-functionalized Dextran | Azido-dextran | 15-45 | 2-15 | >93 |
Experimental Protocol: Fabrication of a Click-Chemistry Based Hydrogel
This protocol outlines the formation of a hydrogel by mixing an alkyne-functionalized polymer with an azide-functionalized crosslinker.
Materials:
-
Alkyne-functionalized polymer (e.g., 4-arm PEG-Alkyne, 10 wt% in PBS)
-
Azide-functionalized crosslinker (e.g., 4-arm PEG-Azide, 10 wt% in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) solution (10 mg/mL in water)
-
Sodium ascorbate solution (20 mg/mL in water, freshly prepared)
-
(Optional) Cells for encapsulation
Procedure:
-
Precursor Preparation: Prepare sterile stock solutions of the alkyne-polymer and azide-crosslinker in PBS. Ensure they are completely dissolved.
-
Cell Suspension (Optional): If encapsulating cells, trypsinize and resuspend them in a small volume of the alkyne-polymer solution to achieve the desired cell density.
-
Initiation of Crosslinking: In a sterile microcentrifuge tube, combine equal volumes of the alkyne-polymer solution (with or without cells) and the azide-crosslinker solution.
-
Catalyst Addition: To the mixture, add 1/100th volume of the CuSO₄ solution followed by 1/100th volume of the sodium ascorbate solution.
-
Gelation: Gently but quickly mix the components by pipetting up and down. Immediately transfer the solution to the desired mold (e.g., a well plate, a PDMS mold).
-
Incubation: Allow the mixture to stand at 37°C for the required gelation time (can range from minutes to an hour depending on the system).
-
Equilibration: Once the gel has formed, add cell culture medium or PBS to swell and equilibrate the hydrogel.
-
Analysis: The hydrogel is now ready for mechanical testing, cell culture studies, or other analyses.
Visualization: Hydrogel Formation via Click Crosslinking
Caption: A diagram showing the process of forming a 3D hydrogel network by mixing polymer precursors and a catalyst.
Application in Surface Modification and Patterning
The ability to functionalize surfaces with polymers can dramatically alter their properties. Alkyne-functionalized polymers can be "clicked" onto azide-modified surfaces to impart new functionalities such as biocompatibility, anti-fouling properties, or specific molecular recognition sites. This "grafting to" approach is highly efficient and allows for the creation of dense polymer brushes. This technique is valuable for developing biosensors, biocompatible implants, and micro-patterned surfaces for cell studies.
Quantitative Data: Surface Modification with Alkyne-Polymers
| Substrate | Alkyne-Polymer Grafted | Grafting Density (chains/nm²) | Water Contact Angle (°) (Before -> After) | Protein Adsorption Reduction (%) | Reference |
| Silicon Wafer | Alkyne-PEG | 0.4 - 0.7 | 75 -> 30 | >95 (vs. bare) | |
| Gold Surface | Alkyne-Poly(N-isopropylacrylamide) | 0.3 - 0.6 | 80 -> 45 (at 25°C) | N/A (thermoresponsive) | |
| Glass Coverslip | Alkyne-Poly(acrylic acid) | 0.5 - 0.8 | 65 -> 20 | N/A (pH-responsive) | |
| Titanium Implant | Alkyne-Poly(L-lysine) | 0.2 - 0.5 | 85 -> 35 | Enhances cell adhesion |
Experimental Protocol: Surface Grafting of Polymers via CuAAC
This protocol details the modification of a silicon wafer surface with an alkyne-functionalized polymer.
Materials:
-
Silicon wafer
-
(3-Azidopropyl)trimethoxysilane
-
Anhydrous toluene
-
Alkyne-functionalized polymer (e.g., Alkyne-PEG)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous DMF
-
Ethanol, Deionized water
Procedure:
-
Surface Cleaning: Clean the silicon wafer by sonicating in ethanol and deionized water for 15 minutes each, then dry under a stream of nitrogen. Activate the surface with an oxygen plasma treatment for 5 minutes.
-
Surface Azidation: Immediately immerse the cleaned wafer in a 2% (v/v) solution of (3-Azidopropyl)trimethoxysilane in anhydrous toluene. Let it react for 12 hours at room temperature under a nitrogen atmosphere.
-
Washing: After reaction, rinse the wafer thoroughly with toluene, followed by ethanol, and dry with nitrogen. This creates an azide-terminated surface.
-
Grafting Solution Preparation: In a Schlenk flask under nitrogen, dissolve the alkyne-functionalized polymer (e.g., 10 mg/mL) in anhydrous DMF.
-
Catalyst Addition: Add CuBr (0.1 molar eq. to alkyne groups) and PMDETA (0.1 molar eq.) to the polymer solution. The solution should turn colored, indicating the formation of the catalyst complex.
-
Grafting Reaction: Immerse the azide-functionalized silicon wafer into the grafting solution. Let the reaction proceed for 12-24 hours at 50°C under a nitrogen atmosphere.
-
Final Washing: Remove the wafer and wash it extensively by sonicating in DMF, followed by ethanol and deionized water to remove any non-covalently bound polymer.
-
Drying and Characterization: Dry the surface-grafted wafer with nitrogen. Characterize the modified surface using techniques like contact angle goniometry, ellipsometry (to measure polymer layer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the presence of the polymer.
Visualization: "Grafting To" Surface Modification
Caption: The logical flow for modifying a substrate by "grafting to" an alkyne-functionalized polymer onto an azide-activated surface.
Troubleshooting & Optimization
Side reactions in click chemistry: oxidative homocoupling of alkynes
Topic: Oxidative Homocoupling of Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for troubleshooting side reactions in click chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of oxidative homocoupling of terminal alkynes (also known as Glaser coupling) during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is oxidative homocoupling of alkynes (Glaser coupling) and why is it a problem in my click reaction?
A1: Oxidative homocoupling, or Glaser coupling, is a common side reaction in copper-catalyzed reactions involving terminal alkynes.[1][2] It is an oxidative dimerization of two terminal alkynes to form a symmetric 1,3-diyne.[2][3] This side reaction is problematic because it consumes your alkyne starting material, leading to lower yields of the desired triazole product from the click reaction and complicating purification due to the formation of undesired byproducts.[1][4]
Q2: What causes the oxidative homocoupling side reaction?
A2: The Glaser coupling is catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen.[2][3] In the context of CuAAC, the active Cu(I) catalyst can be oxidized to Cu(II). These Cu(II) species can then promote the homocoupling of the terminal alkyne.[5] The mechanism involves the formation of a copper acetylide intermediate, followed by an oxidative step to couple two alkyne fragments.[2]
Q3: How can I detect if alkyne homocoupling is occurring in my reaction?
A3: The formation of the homocoupled diyne product can be detected using standard analytical techniques. You may observe a new spot on a Thin-Layer Chromatography (TLC) plate or an additional peak in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatogram. Mass spectrometry (MS) can confirm the identity of the byproduct by its molecular weight, which will correspond to the dimer of your alkyne starting material minus two hydrogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the diyne product.
Q4: Can the choice of ligand influence the extent of Glaser coupling?
A4: Yes, the choice of ligand can have a significant impact on the rate of Glaser coupling. Some ligands can stabilize the Cu(I) oxidation state, thus disfavoring the formation of Cu(II) which promotes homocoupling. The order of ligand activity for catalyzing Glaser coupling has been reported as: linear bidentate > tridentate > tetradentate ligands.[1][4] Therefore, selecting a more sterically hindering or strongly coordinating ligand can sometimes suppress this side reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to alkyne homocoupling during CuAAC reactions.
| Problem | Potential Cause | Solution |
| Low yield of the desired triazole product and presence of a major byproduct. | Significant oxidative homocoupling of the alkyne. | 1. Deoxygenate your reaction mixture: Thoroughly degas your solvent and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Add an excess of a reducing agent: Use a slight excess of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[5] 3. Optimize the ligand: Use a ligand that stabilizes Cu(I) and disfavors the homocoupling reaction. |
| Reaction works well for some alkynes but not others. | The propensity for Glaser coupling can be substrate-dependent. Electron-rich alkynes may be more susceptible to oxidation. | 1. Protect the terminal alkyne: If possible, protect the alkyne with a removable group like a trimethylsilyl (TMS) group. This requires additional protection and deprotection steps.[1] 2. Adjust reaction conditions: For sensitive substrates, consider lowering the reaction temperature or using a slower addition of the copper catalyst. |
| Homocoupling is observed even with a reducing agent. | The reducing agent is being consumed too quickly due to the presence of excess oxygen. | 1. Ensure rigorous exclusion of oxygen: Use freeze-pump-thaw cycles for solvents and maintain a positive pressure of inert gas. 2. Increase the amount of reducing agent: While a slight excess is recommended, for particularly oxygen-sensitive reactions, a higher concentration of the reducing agent might be necessary. However, be mindful that very high concentrations can sometimes lead to other side reactions. |
| Difficulty in purifying the desired product from the diyne byproduct. | The homocoupled product may have similar polarity to the desired triazole. | 1. Optimize the reaction to minimize byproduct formation: Prevention is the best strategy. 2. Chromatography optimization: If byproduct formation is unavoidable, careful optimization of the chromatographic conditions (e.g., solvent system, gradient) may be required for separation. |
Quantitative Data on Alkyne Homocoupling
The extent of Glaser coupling can be influenced by various factors. The following table summarizes the percentage of homocoupled product observed under different conditions as reported in a study on alkyne-functional polymers.[4]
| Condition | Ligand Type | Observed Homocoupling (%) |
| Post-ATRP workup in air | Linear Bidentate | ~20% |
| Post-ATRP workup in air | Tridentate | < 20% |
| Post-ATRT workup in air | Tetradentate | < 20% |
| With excess reducing agent | Not specified | Eliminated |
| Low temperature (-28 °C) workup | Not specified | Eliminated |
Data is illustrative and based on a specific experimental system. Results may vary depending on the specific alkyne, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Alkyne Homocoupling in a Small-Scale CuAAC Reaction
This protocol is designed to minimize the oxidative homocoupling of the terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (or another suitable ligand)
-
Degassed buffer (e.g., phosphate buffer, pH 7.4)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide and alkyne in a suitable degassed solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in degassed water).
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in degassed water).
-
-
Deoxygenate:
-
Thoroughly degas all solutions by bubbling with an inert gas for at least 15-20 minutes or by using freeze-pump-thaw cycles.
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel purged with inert gas, add the alkyne and azide stock solutions to the desired final concentrations.
-
Add the THPTA ligand stock solution. A ligand to copper ratio of 5:1 is often used.
-
Add the CuSO₄·5H₂O stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A final concentration of 1-5 mM is typical.
-
-
Reaction Monitoring:
-
Seal the reaction vessel and allow it to react at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, the product can be purified using standard methods such as chromatography or extraction.
-
Visualizations
Reaction Pathways: CuAAC vs. Glaser Coupling
Caption: Competing reaction pathways in CuAAC.
Troubleshooting Workflow for Alkyne Homocoupling
Caption: A step-by-step guide to troubleshooting alkyne homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the deactivation of the copper catalyst, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in the CuAAC reaction, and why is it prone to deactivation?
The active catalyst in the CuAAC reaction is the Copper(I) ion (Cu⁺)[1][2]. This oxidation state is crucial for the catalytic cycle that leads to the formation of the triazole product[3][4]. However, Cu(I) is thermodynamically unstable and susceptible to two primary deactivation pathways:
-
Oxidation: In the presence of oxygen, Cu(I) is readily oxidized to the catalytically inactive Copper(II) (Cu²⁺) species[1][5][6]. This process can also generate reactive oxygen species (ROS), which may damage sensitive biomolecules in the reaction[7][8].
-
Disproportionation: Cu(I) can disproportionate into Cu(II) and elemental copper (Cu⁰), neither of which are active in the catalytic cycle[9][10].
Q2: My CuAAC reaction is not working or is giving low yields. What are the common causes related to the catalyst?
Low yields or reaction failure in CuAAC are frequently linked to the deactivation of the copper catalyst. Key causes include:
-
Insufficient Reducing Agent: The most common method for generating Cu(I) in situ is the reduction of a Cu(II) salt (like CuSO₄) with a reducing agent, typically sodium ascorbate[2][3][4][11]. An insufficient amount of the reducing agent will lead to a low concentration of the active Cu(I) catalyst[12].
-
Oxygen Contamination: Exposure of the reaction mixture to atmospheric oxygen promotes the oxidation of Cu(I) to Cu(II)[5][6][10]. While many modern protocols are robust, degassing solvents can be beneficial for particularly sensitive reactions[13].
-
Presence of Chelating Species: Certain functional groups within the reactants or buffers (e.g., thiols, some amines) can strongly coordinate with the copper catalyst, sequestering it from the reaction cycle[11][14].
-
Poor Ligand Choice or Concentration: The absence of a stabilizing ligand, or using an inappropriate one, can leave the Cu(I) ion vulnerable to oxidation and disproportionation[1][9].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your CuAAC experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| No reaction or very low conversion | Catalyst Oxidation: Insufficient sodium ascorbate or presence of oxygen. | - Use a freshly prepared solution of sodium ascorbate. - Ensure an adequate excess of sodium ascorbate (typically 10-50 mol%)[12]. - For sensitive substrates, degas solvents prior to use[13]. |
| Incompatible Buffer/Additives: Components in the reaction mixture (e.g., thiols from glutathione) are sequestering copper. | - Be aware of potential chelators in your system. High concentrations of thiols are potent poisons for the CuAAC reaction[10][11]. - If possible, remove interfering components. - Add sacrificial metals like Zn(II) or Ni(II) to occupy the chelating sites[11]. | |
| Reaction starts but does not go to completion | Gradual Catalyst Deactivation: The reducing agent is consumed over time, allowing for the slow oxidation of Cu(I). | - Increase the initial concentration of sodium ascorbate. - Consider adding the reducing agent in portions over the course of the reaction. |
| Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions or duration. | - Switch to a more stabilizing ligand like BTTAA or BTTES, especially for long-term reactions or biological systems[1]. | |
| Side product formation observed | Oxidative Homocoupling: In the absence of sufficient reduction, Cu(II) can promote the oxidative homocoupling of the alkyne starting material (Glaser coupling)[4][10]. | - Ensure a sufficient excess of sodium ascorbate is present throughout the reaction[4][10]. - The use of an appropriate ligand can also help suppress this side reaction. |
| Damage to sensitive biomolecules (e.g., proteins, DNA) | Reactive Oxygen Species (ROS): The reaction between Cu(I) and oxygen, often exacerbated by the reducing agent, can produce ROS. | - Use a stabilizing ligand to protect the Cu(I) center[7]. Ligands with oligo(ethylene glycol) side arms can be sacrificially oxidized, protecting the catalyst and biomolecules[7]. - Add ROS scavengers like aminoguanidine[11]. - Consider using monothiol reducing agents like cysteine instead of dithiothreitol (DTT) under anaerobic conditions to abrogate oxidative degradation[8]. |
The Role of Ligands in Preventing Deactivation
Accelerating ligands are crucial for stabilizing the active Cu(I) oxidation state, thereby preventing deactivation and increasing reaction efficiency[1][9][15]. They achieve this by chelating the copper ion, which protects it from oxidation and disproportionation[1][7].
Below is a comparison of commonly used ligands for CuAAC reactions:
| Ligand | Key Properties | Ideal Applications |
| THPTA | High water solubility, moderate biocompatibility.[1] | General aqueous synthesis, in vitro bioconjugation.[1] |
| BTTAA | Very high biocompatibility and stability, very low cytotoxicity, moderate water solubility.[1] | In vivo and in vitro applications, especially in living cells.[1][2] |
| BTTES | High water solubility, very high biocompatibility and stability, very low cytotoxicity.[1] | In vivo and in vitro applications where high water solubility is paramount.[1] |
| TBTA | High organic solubility, low water solubility, low biocompatibility.[1] | Organic synthesis. Not suitable for biological systems.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific substrates[2][11][12].
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne- and azide-functionalized molecules in a suitable buffer or solvent (e.g., phosphate buffer, DMSO/water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, combine the CuSO₄ and ligand solutions. A typical ratio is 1:5 copper to ligand[3]. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
-
Reaction Assembly:
-
In the main reaction tube, combine the alkyne and azide partners in the desired buffer to the final reaction volume.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 2.5-5 mM[3][5].
-
-
Incubation:
Visualizing Workflows and Troubleshooting
General CuAAC Experimental Workflow
Caption: A standard workflow for setting up a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Logic for Low CuAAC Yield
Caption: A decision tree for troubleshooting common causes of low yield in CuAAC reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sodium Ascorbate in Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the concentration of sodium ascorbate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium ascorbate in a click reaction?
Sodium ascorbate is the most popular reducing agent used in click chemistry.[1][2] Its main function is to reduce the copper(II) (Cu(II)) salt, which is often used as the catalyst precursor, to the catalytically active copper(I) (Cu(I)) oxidation state.[2][3] It also helps to maintain the copper catalyst in the active Cu(I) state throughout the reaction by scavenging dissolved oxygen, which can oxidize Cu(I) to the inactive Cu(II).[1][3]
Q2: What is a typical starting concentration for sodium ascorbate?
The optimal concentration of sodium ascorbate can vary depending on the specific substrates and reaction conditions. However, a common starting point is to use a significant excess relative to the copper catalyst. For many bioconjugation applications, a final concentration of 2.5 mM to 5 mM sodium ascorbate is effective.[1][4] In some protocols, the amount of sodium ascorbate is defined in equivalents relative to the copper or the limiting reagent, with ratios of 20 to 40 equivalents being reported.[5][6]
Q3: Can I use ascorbic acid instead of sodium ascorbate?
Yes, ascorbic acid can also be used as the reducing agent.[7] However, sodium ascorbate is often preferred due to its better solubility in aqueous buffers commonly used for bioconjugation.[7] Ascorbic acid itself is less stable and can lower the pH of the reaction mixture, which might not be ideal for all biomolecules.[8]
Q4: My sodium ascorbate solution has turned yellow or brown. Can I still use it?
No, you should not use a discolored sodium ascorbate solution. The yellow or brown color indicates that the ascorbate has been oxidized to dehydroascorbic acid and other degradation products, which will no longer effectively reduce Cu(II) to Cu(I).[9][10][11] Always use a freshly prepared, colorless solution of sodium ascorbate for your click reactions to ensure optimal performance.[3][9][12]
Q5: What is the consequence of using too little sodium ascorbate?
Insufficient sodium ascorbate can lead to incomplete reduction of the Cu(II) precursor to the active Cu(I) catalyst.[13] It can also result in the rapid oxidation of the generated Cu(I) back to Cu(II) by dissolved oxygen, effectively "killing" the catalyst.[1] This will lead to low or no product yield.[14]
Q6: Are there any negative effects of using a large excess of sodium ascorbate?
While an excess is necessary, a very large excess of sodium ascorbate can sometimes lead to the formation of side products.[15] Additionally, byproducts of ascorbate oxidation can potentially react with and damage sensitive biomolecules, such as proteins.[13] However, in many cases, a generous excess is well-tolerated and ensures the reaction proceeds to completion.
Troubleshooting Guide
Issue: Low or No Product Yield
This is one of the most common issues encountered in click reactions. The following decision tree can help diagnose the potential cause related to sodium ascorbate and other reaction components.
Caption: Troubleshooting decision tree for low yield in click reactions.
Data Presentation: Recommended Reagent Concentrations
The following tables summarize typical concentration ranges for key components in a click reaction, compiled from various protocols. These should be used as a starting point for optimization.
Table 1: General Bioconjugation Reactions
| Component | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate | 50 - 250 µM[1] | Higher concentrations can sometimes damage biomolecules. |
| Ligand (e.g., THPTA) | ≥ 5 equivalents relative to Cu(II)[1][13] | Protects the Cu(I) catalyst and prevents damage to biomolecules. |
| Sodium Ascorbate | 2.5 mM - 5 mM[1][4] | A significant excess is generally recommended to counteract dissolved oxygen. |
| Alkyne/Azide | Micromolar to low millimolar | The concentration will depend on the specific application and reactants. |
| Aminoguanidine | 1 mM - 5 mM (optional)[1][13] | Can be added to scavenge reactive byproducts of ascorbate oxidation and prevent protein damage. |
Table 2: Specific Applications
| Application | Copper(II) Sulfate | Ligand (THPTA) | Sodium Ascorbate | Reference |
| Cell-Surface Labeling | 50 µM | 250 µM | 2.5 mM | [4] |
| Labeling of Oligonucleotides/DNA | 25 equivalents | 50 equivalents | 40 equivalents | [5] |
| Labeling of Cell Lysate | 1 mM (final) | 5 mM (final) | 15 mM (final) | [5][6] |
Note: For oligonucleotide labeling, "equivalents" are typically relative to the oligonucleotide.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Sodium Ascorbate Concentration
This protocol describes a method to determine the optimal sodium ascorbate concentration for a given click reaction using a fluorogenic azide or alkyne for easy readout.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in nuclease-free water.[5]
-
Ligand (e.g., THPTA): 50 mM in nuclease-free water.[1]
-
Alkyne-functionalized molecule: 10 mM in a suitable solvent (e.g., DMSO or water).
-
Fluorogenic Azide (e.g., coumarin azide): 5 mM in DMSO.[1]
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).[1]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5.[3][13] Avoid Tris buffers.[13]
-
-
Set up the Reaction Array:
-
In a 96-well plate, prepare a series of reactions with varying final concentrations of sodium ascorbate (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
To each well, add the following in order:
-
Reaction Buffer.
-
Alkyne-functionalized molecule (e.g., to a final concentration of 50 µM).
-
Fluorogenic Azide (e.g., to a final concentration of 100 µM).
-
A premixed solution of CuSO₄ and ligand (prepare by mixing at a 1:5 molar ratio and allowing to complex for a few minutes). Add to a final copper concentration of 100 µM.[1][13]
-
-
-
Initiate the Reaction:
-
Add the corresponding volume of the freshly prepared sodium ascorbate stock solution to each well to initiate the reaction.[13]
-
-
Monitor the Reaction:
-
Measure the fluorescence at appropriate excitation and emission wavelengths for the chosen fluorogenic reporter at regular time intervals (e.g., every 5 minutes for 1 hour).
-
The reaction with the fastest rate of fluorescence increase and the highest final signal corresponds to the optimal sodium ascorbate concentration.
-
Caption: Experimental workflow for optimizing sodium ascorbate concentration.
Protocol 2: Click Reaction for Labeling Proteins in Cell Lysate
This protocol provides a starting point for labeling an alkyne-modified protein in a cell lysate with an azide-functionalized reporter molecule.
-
Prepare Reagents:
-
Reaction Assembly:
-
In a microfuge tube, combine the following in order:
-
50 µL of protein lysate.
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM azide reporter.
-
10 µL of 100 mM THPTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
-
-
Initiate and Incubate:
-
Downstream Processing:
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
-
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Triazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying triazole products from unreacted alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying triazole products from unreacted alkynes?
A1: The most common methods for purifying 1,2,3-triazole products from unreacted alkynes include silica gel column chromatography, recrystallization, liquid-liquid extraction, and the use of scavenger resins. The choice of method depends on the polarity difference between the triazole and the alkyne, the scale of the reaction, and the desired final purity of the product.
Q2: How can I quickly assess the purity of my triazole product during the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of your purification. By spotting the crude reaction mixture, the fractions from your purification, and the starting materials on a TLC plate, you can visualize the separation of the desired triazole product from the unreacted alkyne and other impurities. A desirable separation will show a clear difference in the Retention Factor (Rf) values between your product and the alkyne. Ideally, the Rf value of the desired compound should be between 0.3 and 0.7 for good separation on a column.[1]
Q3: My triazole product and the unreacted alkyne have very similar Rf values on TLC. What should I do?
A3: When the Rf values are very close, separation by standard silica gel chromatography can be challenging. Here are a few strategies to improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your eluent (e.g., from ethyl acetate to diethyl ether, or from hexanes to toluene) can alter the selectivity and improve separation.[2] Adding a small amount of a more polar solvent like methanol can also help.
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina, which can offer different selectivity compared to silica gel.[3]
-
Recrystallization: If your triazole product is a solid, recrystallization can be a highly effective method for removing impurities, even those with similar polarities.
-
Scavenger Resins: If the alkyne has a suitable functional group, a scavenger resin can be used to selectively remove it from the reaction mixture.[4]
Q4: What is an alkyne scavenger resin and how does it work?
A4: Alkyne scavenger resins are solid-supported reagents designed to react selectively with and remove excess alkynes from a solution.[4] These resins are typically functionalized with groups that react with terminal alkynes, such as azides or cobalt complexes.[3][4] After the reaction is complete, the resin-bound alkyne can be easily removed by filtration, leaving the purified triazole product in the solution. This method can be very efficient and avoids the need for chromatography.[4]
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: The triazole product and unreacted alkyne are not separating on the column.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separation. |
| Troubleshooting Steps: 1. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides a clear separation between the triazole and the alkyne.2. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. | |
| Similar Polarity of Compounds | The inherent polarities of the triazole and alkyne are too close for effective separation on silica gel. |
| Troubleshooting Steps: 1. Try a different stationary phase like alumina.2. Consider derivatizing the alkyne to change its polarity before chromatography, if feasible.3. Explore alternative purification methods such as recrystallization or scavenger resins. | |
| Column Overloading | Too much crude product was loaded onto the column, exceeding its separation capacity. |
| Troubleshooting Steps: 1. Use a larger column with more silica gel for the amount of material.2. Perform the purification in smaller batches. |
Recrystallization
Problem: The triazole product does not crystallize from the solution.
| Possible Cause | Solution |
| Solvent Choice | The chosen solvent is too good a solvent, even at low temperatures, or not a good solvent at high temperatures. |
| Troubleshooting Steps: 1. Select a solvent in which the triazole is sparingly soluble at room temperature but highly soluble when hot.2. If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. | |
| Solution is Not Saturated | The concentration of the triazole in the solution is too low for crystallization to occur. |
| Troubleshooting Steps: 1. Slowly evaporate some of the solvent to increase the concentration of the triazole.2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to decrease solubility. | |
| Presence of Impurities | Unreacted alkyne or other byproducts may be inhibiting crystal formation. |
| Troubleshooting Steps: 1. Attempt to remove some of the impurities by a quick filtration through a small plug of silica gel before recrystallization.2. Try adding a seed crystal of the pure triazole to induce crystallization. |
Quantitative Data
The following table summarizes typical yields and purity levels that can be expected from different purification methods. These values are approximate and can vary significantly depending on the specific triazole and alkyne.
| Purification Method | Typical Yield/Recovery (%) | Typical Purity (%) | Notes |
| Silica Gel Column Chromatography | 60 - 95% | > 95% | Highly dependent on the separation of spots on TLC. |
| Recrystallization | 50 - 90% | > 99% | Can provide very high purity for solid products. Yield can be lower due to solubility in the mother liquor. |
| Liquid-Liquid Extraction | 82 - 106% (recovery)[5][6] | Variable | Purity depends on the partitioning coefficient of the alkyne and triazole between the two phases. |
| Alkyne Scavenger Resins | High | > 95% | Can provide high purity with minimal product loss.[4] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture. Aim for a solvent system that gives the triazole product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure triazole product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Liquid-Liquid Extraction
-
Solvent Selection: Choose two immiscible solvents in which the triazole and the unreacted alkyne have different solubilities. For example, if the triazole is more polar, you might use an organic solvent (like ethyl acetate) and water.
-
Extraction: Dissolve the crude reaction mixture in the organic solvent and transfer it to a separatory funnel. Add the aqueous solvent, stopper the funnel, and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the lower layer and collect the upper layer.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous solvent two to three more times to ensure complete removal of the more polar components.
-
Drying and Isolation: Dry the organic layer containing the purified triazole over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
General Protocol for Using Alkyne Scavenger Resins
-
Resin Selection: Choose a scavenger resin that is appropriate for your alkyne (e.g., an azide-functionalized resin for a terminal alkyne).
-
Incubation: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent. The amount of resin will depend on the amount of excess alkyne and the loading capacity of the resin.
-
Agitation: Gently agitate the mixture at room temperature for a period of time (typically 1-4 hours, but this can be optimized).
-
Filtration: Filter the mixture to remove the resin.
-
Isolation: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure to obtain the purified triazole.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance when using bulky substrates in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect click chemistry reactions?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents on the reacting molecules. In click chemistry, when large, complex molecules (e.g., proteins, polymers, dendrimers) are brought together, their size and shape can physically block the reactive azide and alkyne groups from approaching each other, leading to lower reaction rates and yields.[1][2][3] This is a significant challenge when functionalizing macromolecular platforms or conjugating bulky biomolecules.[1][2]
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a bulky substrate is giving low yields. What are the common causes and how can I troubleshoot this?
Low yields in CuAAC reactions with sterically demanding substrates can arise from several factors. Here is a logical workflow to troubleshoot this issue:
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Common issues include:
-
Catalyst Inactivity : The active catalyst is Copper(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5] Ensure your reducing agent (e.g., sodium ascorbate) is fresh, and consider degassing the reaction mixture.[4][6]
-
Poor Solubility : Bulky substrates may not be fully soluble in common reaction solvents. Using co-solvents like t-BuOH/water or DMF/water can improve solubility and reaction efficiency.[4][6]
-
Suboptimal Conditions : While many click reactions work at room temperature, increasing the temperature can overcome the activation energy barrier imposed by steric hindrance.[7][8] Extending the reaction time is also a crucial factor, as reactions with bulky substrates can be significantly slower.[1]
-
Inappropriate Ligand : Copper-coordinating ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[4][5]
Q3: Are there alternative click chemistry reactions that are more suitable for sterically hindered substrates?
Yes, when CuAAC fails or gives low yields due to steric hindrance, several alternative click reactions can be employed. The choice depends on the specific substrates and the required reaction conditions.
Alternative Click Reactions for Bulky Substrates
Caption: Alternative click reactions for sterically hindered substrates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free version of the azide-alkyne reaction that uses a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide.[1][9] The high ring strain provides the driving force for the reaction, eliminating the need for a toxic copper catalyst, which is ideal for bioconjugation in living systems.[1][9][10]
-
Inverse Electron-Demand Diels-Alder (IEDDA) : This reaction occurs between an electron-poor diene (like a tetrazine) and an electron-rich dienophile (like a strained alkene, e.g., trans-cyclooctene).[9][11] IEDDA reactions are known for their exceptionally fast kinetics, often orders of magnitude faster than CuAAC or SPAAC, making them highly effective even at low concentrations.[11][12]
-
Thiol-Ene Reaction : This reaction involves the radical-mediated addition of a thiol to an alkene. It is highly efficient and often used for polymer modification and hydrogel formation, where steric crowding can be a significant issue.[1][2]
Q4: How can I use linkers to overcome steric hindrance?
Incorporating flexible linkers or spacers (such as polyethylene glycol, PEG) between the bulky substrate and the reactive click handle is a highly effective strategy.[1][2] The linker extends the reactive group away from the bulk of the molecule, increasing its accessibility and freedom of movement, which facilitates the approach of the other reactant and improves reaction yields.[1][2] For instance, a PEG linker was shown to mitigate the steric hindrance posed by a bulky bacteriophage when conjugating it to a C60 fullerene derivative.[1]
Quantitative Data Summary
The choice of click reaction can significantly impact the reaction rate, especially when dealing with bulky substrates. The following table summarizes typical reaction rates for different click chemistries.
| Click Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Key Advantages for Bulky Substrates |
| CuAAC | Azide + Terminal Alkyne | ~10¹ - 10³ M⁻¹s⁻¹ | High yield, wide scope, but can be slow with hindered substrates. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | ~10⁻¹ - 1 M⁻¹s⁻¹ | Copper-free, biocompatible.[1] |
| SPANC | Nitrone + Strained Alkyne | Up to 39 M⁻¹s⁻¹ | Fast kinetics, metal-free.[11] |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | ~10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, ideal for rapid labeling at low concentrations.[11][12] |
Data compiled from multiple sources. Rates are approximate and can vary significantly with substrate, solvent, and catalyst.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Bulky Substrate
This protocol provides a starting point for optimizing a CuAAC reaction when steric hindrance is a concern.
-
Reagent Preparation :
-
Prepare stock solutions of your azide-functionalized bulky substrate (e.g., protein, polymer) and your alkyne-functionalized small molecule in a suitable solvent (e.g., DMF, water, or a mixture).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). This solution should be made immediately before use as it can oxidize.[6]
-
Prepare a stock solution of a copper ligand, such as THPTA (e.g., 200 mM in water).[5]
-
-
Reaction Setup :
-
In a reaction vessel, combine the azide substrate (1 equivalent) and the alkyne substrate (1.1 - 2 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of DMF/water or t-BuOH/water).[8]
-
In a separate tube, pre-complex the catalyst by mixing the CuSO₄ solution with the THPTA ligand solution in a 1:2 to 1:5 ratio and let it stand for several minutes.[5]
-
Add the pre-complexed catalyst to the reaction mixture. A typical final concentration is 1-5 mol% of copper. For very hindered substrates, this may be increased.[6]
-
Degas the solution by bubbling nitrogen or argon through it for 5-10 minutes to remove dissolved oxygen.[6]
-
-
Initiation and Monitoring :
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Stir the reaction at room temperature or heat to 40-60°C.[8] Higher temperatures may be necessary for particularly challenging substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash with water and brine to remove the copper catalyst and other water-soluble reagents.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product using flash column chromatography or another suitable method.[7]
-
Protocol 2: General Procedure for SPAAC with a Bulky Substrate
This protocol is for a copper-free click reaction, ideal for sensitive biological molecules.
-
Reagent Preparation :
-
Dissolve the azide-functionalized bulky substrate (1 equivalent) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne (e.g., DBCO-functionalized molecule, 1.5 - 5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer.
-
-
Reaction Setup :
-
Combine the solution of the azide substrate with the solution of the strained alkyne.
-
The final concentration of the organic co-solvent should be kept low (typically <5%) to avoid denaturing biological molecules.
-
-
Incubation and Monitoring :
-
Incubate the reaction at a suitable temperature. Many SPAAC reactions proceed efficiently at room temperature or 37°C.
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates. For very bulky molecules, reaction times of up to 72 hours may be necessary to achieve good yields.[1]
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE for proteins, HPLC).
-
-
Purification :
-
Purify the conjugate using a method appropriate for the bulky substrate, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove the excess unreacted small molecule.
-
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. 点击化学试剂概述 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Bioconjugation Copper Catalyst Removal
Welcome to the technical support center for the removal of copper catalysts following bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your bioconjugates. Residual copper can be detrimental to the stability and function of biomolecules and can interfere with downstream applications, making its effective removal a critical step.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a bioconjugation reaction?
Residual copper ions can be toxic to biological systems, compromise the stability of the bioconjugate by promoting aggregation or degradation, and interfere with downstream applications.[1] For therapeutic applications, regulatory agencies have strict limits on residual metals.
Q2: What are the most common methods for removing copper catalysts?
The primary methods for copper removal post-bioconjugation are:
-
Chelation: Using agents like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through dialysis or buffer exchange.[1][2]
-
Solid-Phase Scavengers: Employing resins with high affinity for copper to selectively bind and remove the metal from the reaction mixture.
-
Size Exclusion Chromatography (SEC): Separating the larger bioconjugate from the smaller copper catalyst and other low molecular weight reagents.[3]
-
Protein Precipitation: Selectively precipitating the protein to separate it from the soluble copper catalyst.
Q3: How do I choose the best copper removal method for my application?
The choice of method depends on several factors, including the properties of your bioconjugate (e.g., size, stability, solubility), the scale of your reaction, and the required final purity. The decision-making workflow below can guide your selection.
Q4: Can I avoid the copper removal step entirely?
Yes, copper-free click chemistry is an alternative that uses strained cyclooctynes, eliminating the need for a copper catalyst and the subsequent removal step.[4][5] However, the synthesis of the required strained alkynes can be more complex and costly.[4]
Troubleshooting Guides
Issue 1: Persistent blue or green color in the sample after chelation and dialysis/ultrafiltration.
-
Possible Cause: Incomplete removal of the copper-EDTA complex.
-
Troubleshooting Steps:
-
Increase EDTA Concentration: Ensure a sufficient molar excess of EDTA to copper is used (typically 5-10 fold excess).
-
Optimize pH: The optimal pH for copper chelation by EDTA is around 8.0. Adjust the pH of your sample if necessary.
-
Extend Dialysis/Ultrafiltration Time: Increase the duration of dialysis or perform additional buffer exchange steps during ultrafiltration.
-
Change Dialysis Buffer More Frequently: For dialysis, increase the frequency of buffer changes to maintain a high concentration gradient.
-
Consider an Alternative Method: If the issue persists, consider using a copper scavenger resin, which may have a higher affinity for copper.
-
Issue 2: Low recovery of the bioconjugate after purification.
-
Possible Cause 1: Non-specific binding of the bioconjugate to the purification media (e.g., scavenger resin or SEC column).
-
Troubleshooting Steps:
-
Test a Small Sample: Before committing your entire batch, test the binding of your bioconjugate to the scavenger resin or SEC column with a small aliquot.
-
Modify Buffer Conditions: Adjust the ionic strength or pH of your buffer to minimize non-specific interactions. For SEC, ensure your buffer composition is compatible with both your protein and the column matrix.[6]
-
Choose a Different Resin/Column: Select a scavenger resin or SEC column with a different chemistry or matrix that is known to have low protein binding.
-
-
Possible Cause 2: Precipitation of the bioconjugate during the removal process.
-
Troubleshooting Steps:
-
Check Buffer Compatibility: Ensure your bioconjugate is soluble and stable in all buffers used during the purification process.
-
Work at Optimal Temperature: Perform purification steps at a temperature that maintains the stability of your bioconjugate (often 4°C for proteins).
-
Avoid High Local Concentrations: When adding reagents, do so slowly and with gentle mixing to avoid localized high concentrations that could induce precipitation.
-
Issue 3: Scavenger resin is not effectively removing copper.
-
Possible Cause: The chosen resin is not optimal for the copper species present or the reaction conditions.
-
Troubleshooting Steps:
-
Select the Appropriate Resin: Some resins are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.
-
Increase Resin Amount and Incubation Time: Use a larger excess of the scavenger resin and increase the incubation time to ensure complete binding.
-
Ensure Proper Mixing: Gently agitate the sample and resin mixture to ensure adequate contact.
-
Quantitative Data Summary
The following table summarizes the typical performance of different copper removal methods. Note that actual results may vary depending on the specific bioconjugate and experimental conditions.
| Method | Typical Residual Copper Level | Typical Protein Recovery | Advantages | Disadvantages |
| Chelation (EDTA) + Dialysis/Ultrafiltration | <10 ppm | >90% | Cost-effective, mild conditions | Can be time-consuming, may not be sufficient for very low residual copper requirements |
| Solid-Phase Scavenger Resins | <5 ppm | 85-95% | High efficiency, can be selective | Higher cost, potential for non-specific binding of the bioconjugate |
| Size Exclusion Chromatography (SEC) | <10 ppm | >95% | High recovery, also removes other small molecules | Can be time-consuming, requires specialized equipment |
| Protein Precipitation | Variable | 70-90% | Rapid, can handle large volumes | Can lead to protein denaturation and aggregation, lower recovery |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA followed by Ultrafiltration
This protocol is suitable for bioconjugates larger than the molecular weight cutoff (MWCO) of the ultrafiltration membrane.
-
Chelation:
-
To your reaction mixture, add a 10-fold molar excess of a 0.5 M EDTA stock solution (pH 8.0) relative to the initial copper concentration.
-
Incubate the mixture for 1 hour at room temperature with gentle mixing.
-
-
Buffer Exchange via Ultrafiltration:
-
Select an ultrafiltration device with a MWCO at least 3 times smaller than the molecular weight of your bioconjugate.
-
Add your EDTA-treated reaction mixture to the device.
-
Centrifuge according to the manufacturer's instructions to concentrate the sample.
-
Discard the flow-through, which contains the copper-EDTA complex.
-
Re-suspend the concentrated bioconjugate in a suitable storage buffer.
-
Repeat the concentration and re-suspension steps at least 3-4 times to ensure complete removal of the copper-EDTA complex.
-
-
Quantify Residual Copper and Protein Recovery:
-
Use a suitable method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final copper concentration.
-
Measure the protein concentration of your final sample and compare it to the starting amount to calculate the recovery rate.
-
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol provides a general procedure for using a commercially available copper scavenger resin. Always consult the manufacturer's specific instructions.
-
Resin Preparation:
-
Weigh out the appropriate amount of scavenger resin (typically a 5-10 fold excess by binding capacity relative to the amount of copper).
-
Wash the resin with the reaction solvent to remove any preservatives and to swell the resin.
-
-
Copper Scavenging:
-
Add the washed resin to the bioconjugation reaction mixture.
-
Incubate the mixture with gentle agitation for the time recommended by the manufacturer (typically 1-4 hours) at room temperature.
-
-
Separation of Resin:
-
Separate the resin from the bioconjugate solution by filtration or centrifugation.
-
If using filtration, pass the mixture through a filter that will retain the resin beads.
-
If using centrifugation, pellet the resin and carefully collect the supernatant containing the purified bioconjugate.
-
-
Resin Wash (Optional):
-
Wash the collected resin with a small amount of fresh reaction solvent to recover any bioconjugate that may have been retained.
-
Combine this wash with the supernatant from the previous step.
-
-
Quantify Residual Copper and Protein Recovery:
-
Analyze the final copper concentration and protein recovery as described in Protocol 1.
-
Protocol 3: Copper Removal by Size Exclusion Chromatography (SEC)
This method is ideal for separating the high molecular weight bioconjugate from low molecular weight copper salts and other reaction components.
-
System and Column Equilibration:
-
Equilibrate the SEC system and column with a suitable, filtered, and degassed buffer. The buffer should be chosen to maintain the stability and solubility of your bioconjugate.[6]
-
Continue to run buffer through the system until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Concentrate your reaction mixture if necessary to reduce the injection volume.
-
Filter the sample through a 0.22 µm filter to remove any particulates.[7]
-
Inject the sample onto the equilibrated SEC column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[6]
-
-
Chromatographic Separation and Fraction Collection:
-
Run the chromatography at a flow rate recommended for your column.
-
Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Collect fractions corresponding to the peak of your high molecular weight bioconjugate. The bioconjugate should elute first, followed by the smaller copper catalyst and other reagents.
-
-
Analysis:
-
Pool the fractions containing your purified bioconjugate.
-
Analyze the final copper concentration and protein recovery as described in Protocol 1.
-
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size Exclusion Chromatography [protocols.io]
- 4. pharmiweb.com [pharmiweb.com]
- 5. chempep.com [chempep.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Improving Alkyne Linker Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the common challenge of poor alkyne linker solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do many alkyne linkers have poor aqueous solubility?
Alkyne linkers, particularly those used in bioconjugation like DBCO or BCN, often contain rigid, hydrophobic carbocyclic or aromatic structures. These nonpolar moieties have minimal favorable interactions with water molecules, leading to low solubility and a tendency to precipitate in aqueous buffers. This issue can be exacerbated in linkers designed for antibody-drug conjugates (ADCs), where the linker itself is often hydrophobic.[1][2]
Q2: What are the primary strategies to improve the solubility of alkyne linkers?
There are three main strategies to enhance the aqueous solubility of alkyne linkers:
-
Chemical Modification: Incorporating hydrophilic moieties into the linker's structure. The two most common modifications are PEGylation (adding polyethylene glycol chains) and sulfonation (adding sulfonate groups).[3][]
-
Use of Co-solvents: Dissolving the linker in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[5][6]
-
Formulation Adjustments: Modifying the buffer conditions, such as pH, can sometimes improve solubility, although this is less common than the other two methods.
Q3: How does PEGylation improve alkyne linker solubility?
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units (-CH₂−CH₂−O−). These units readily form hydrogen bonds with water molecules, creating a hydration shell around the linker.[7] This process, known as PEGylation, increases the overall hydrophilicity of the molecule, making it more soluble in aqueous environments.[3][7][8] PEG spacers also provide flexibility and can help overcome steric hindrance during conjugation reactions.[9]
Q4: When should I choose a sulfo-modified alkyne linker?
Sulfo-modified linkers contain sulfonate (–SO₃⁻) groups, which are negatively charged and highly polar. The presence of these groups dramatically increases water solubility.[] Sulfo-linkers are an excellent choice when you need to avoid organic co-solvents entirely, as they are often instantly soluble in aqueous buffers like PBS.[] This is particularly important in applications where even small percentages of organic solvents could denature sensitive proteins or affect cell viability.[]
Q5: What is the maximum concentration of an organic co-solvent (like DMSO) I can use?
For most bioconjugation reactions, the final concentration of the organic co-solvent should be kept as low as possible to avoid negatively impacting the biomolecule's structure and function. A final concentration of up to 10% DMSO or DMF is generally considered acceptable for many protocols, but the lower, the better.[5] The required percentage of co-solvent is determined by the solubility of the specific drug-linker; less soluble linkers may require a higher percentage.[2][6] It is always recommended to perform a tolerability test with your specific biomolecule if you have concerns.
Data Summary
Table 1: Comparison of Solubilization Strategies for Alkyne Linkers
| Strategy | Mechanism of Action | Typical Use Case | Advantages | Considerations |
| PEGylation | Increases hydrophilicity by adding flexible, hydrogen-bonding ethylene oxide chains.[7] | General-purpose solubility enhancement for hydrophobic linkers in bioconjugation, drug delivery, and PROTAC design.[3][] | Improves solubility, biocompatible, reduces non-specific binding, provides flexible spacer arm.[7][8] | May increase the overall size of the final conjugate; potential for anti-PEG antibodies in some in vivo cases.[7] |
| Sulfonation | Introduces highly polar, charged sulfonate (–SO₃⁻) groups.[] | Applications requiring completely aqueous conditions, such as conjugating to sensitive proteins or in live-cell labeling. | Excellent water solubility, often eliminating the need for organic co-solvents.[] | Adds a negative charge to the linker, which could influence interactions with the target biomolecule. |
| Co-solvents (DMSO, DMF) | The linker is first dissolved in a water-miscible organic solvent before dilution into the aqueous buffer.[5] | Used for highly hydrophobic or unmodified linkers that will not dissolve directly in aqueous media. | Simple and effective for initial solubilization; avoids the need for a custom-synthesized linker.[2][5] | May impact protein stability or cell viability; final concentration must be carefully controlled (typically <10%).[5] |
Troubleshooting Guide
Problem: My alkyne linker precipitated immediately upon addition to the aqueous buffer.
This is a common issue caused by the linker's hydrophobicity. Follow these steps to resolve it.
Problem: My bioconjugation reaction has low efficiency, and I suspect poor linker solubility is the cause.
If the linker is not fully dissolved, its effective concentration is much lower than calculated, leading to poor reaction kinetics.
-
Confirm Solubility: Visually inspect your reaction mixture for any cloudiness or precipitate. If possible, centrifuge the sample and check for a pellet.
-
Increase Co-solvent Percentage: If you are already using a co-solvent like DMSO, try increasing its final concentration slightly (e.g., from 2% to 5%), ensuring it remains within a range tolerated by your biomolecules.[2]
-
Switch to a More Soluble Linker: The most reliable solution is to use a linker designed for aqueous solubility. A PEGylated or sulfonated version of your linker will have significantly improved solubility and can boost reaction efficiency in aqueous media.[3][]
-
Check Reaction Conditions: Ensure other factors are optimal. For copper-catalyzed click chemistry (CuAAC), ensure your copper source, reducing agent (e.g., sodium ascorbate), and ligand are fresh and correctly prepared.[5][11]
Experimental Protocols
General Protocol for Solubilizing a Hydrophobic Alkyne Linker for Bioconjugation
This protocol describes the recommended steps for dissolving a hydrophobic alkyne linker (e.g., DBCO-NHS ester) using a co-solvent for subsequent conjugation to a protein in an aqueous buffer.
Materials:
-
Hydrophobic Alkyne Linker (e.g., DBCO-NHS Ester)
-
Anhydrous DMSO
-
Protein or other biomolecule for conjugation
-
Reaction Buffer (amine-free, e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Prepare Linker Stock Solution:
-
Allow the vial of the hydrophobic linker to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution of the linker by dissolving it in anhydrous DMSO. A concentration of 10-50 mM is typical. Vortex thoroughly to ensure complete dissolution.[2][6]
-
-
Prepare Biomolecule:
-
Ensure your protein or biomolecule is in an appropriate amine-free buffer (if using an NHS ester linker) at the desired concentration. Buffers like PBS or HEPES are suitable.[12]
-
-
Perform Conjugation:
-
Calculate the volume of the linker stock solution needed to achieve the desired molar excess for the reaction.
-
While gently vortexing the protein solution, add the calculated volume of the linker stock solution dropwise. This gradual addition helps prevent localized high concentrations of the linker and co-solvent, minimizing the risk of protein precipitation.
-
Ensure the final volume of added DMSO does not exceed the desired final percentage (e.g., 5-10%).[5]
-
-
Reaction Incubation:
-
Allow the reaction to proceed according to the linker's specific protocol, typically for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
After incubation, remove the excess unreacted linker and DMSO using a desalting column, spin column, or dialysis equilibrated with your desired storage buffer.[2] This step is crucial to prevent aggregation or interference in downstream applications.
-
References
- 1. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. interchim.fr [interchim.fr]
- 9. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Substrate Degradation in CuAAC Reactions
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their "click chemistry" experiments, with a focus on preserving the integrity of sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of substrate degradation during CuAAC reactions?
A1: Substrate degradation in CuAAC reactions is often multifactorial, stemming from the inherent reactivity of the catalytic system. The primary culprits include:
-
Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which can lead to oxidative damage of sensitive functional groups on your substrate.[1][2]
-
Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can covalently modify or crosslink biomolecules, particularly at lysine and arginine residues.[1]
-
Direct Copper Interactions: The copper catalyst itself can interact with and mediate the degradation of certain functional groups. For instance, free thiols can strongly bind to the copper, inhibiting the reaction, and histidine tags on proteins can chelate the copper catalyst.[3][4]
Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?
A2: Low reaction yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6]
-
Suboptimal Reagent Concentrations: The concentrations of your azide, alkyne, copper source, and reducing agent need to be optimized for your specific substrates.[7]
-
Inhibitory Functional Groups: Your substrate may contain functional groups that interfere with the reaction, such as thiols or other strong copper-chelating moieties.[3][8]
-
Poor Reagent Quality: Ensure the purity and stability of your reagents, as degradation of starting materials can significantly impact yields.[7]
For a step-by-step guide to addressing low yields, please refer to the Troubleshooting section below.
Q3: How can I protect my sensitive biomolecule (e.g., protein, DNA) during the CuAAC reaction?
A3: Protecting sensitive biomolecules is crucial for successful bioconjugation. Several strategies can be employed:
-
Use of Accelerating Ligands: Water-soluble ligands such as THPTA and BTTAA are highly recommended. They stabilize the Cu(I) oxidation state, protecting it from oxidation and reducing the generation of harmful ROS.[9][10] These ligands also accelerate the reaction, allowing for lower copper concentrations and shorter reaction times.[5][11]
-
Inclusion of Additives: Adding aminoguanidine to the reaction mixture can help to scavenge reactive byproducts of ascorbate oxidation, preventing unwanted side reactions with your biomolecule.[1][4]
-
Degassing: Thoroughly degassing all solutions with an inert gas (e.g., argon or nitrogen) is critical to remove dissolved oxygen and minimize catalyst oxidation.[12]
-
Use of Protecting Groups: For substrates with particularly sensitive functional groups, consider the use of appropriate protecting groups that can be removed after the CuAAC reaction.[13][14]
Q4: What is the optimal order of addition for the reagents in a CuAAC reaction?
A4: The order of reagent addition can significantly influence the reaction's success. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the protective copper-ligand complex.[15]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[15]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could otherwise lead to the formation of insoluble copper species.[1][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Oxidation (Cu(I) → Cu(II)) | • Ensure all solutions are thoroughly degassed with an inert gas (e.g., argon).[12]• Use a stabilizing ligand such as THPTA or BTTAA.[5][9]• Increase the concentration of the reducing agent (e.g., sodium ascorbate).[16] |
| Inhibition by Substrate | • For substrates with His-tags, add a sacrificial metal like Zn(II) or Ni(II), or use excess copper.[3][4]• For substrates with free thiols, consider using a thiol-reactive blocking agent prior to the CuAAC reaction or adding sacrificial thiols like glutathione.[17] | |
| Poor Reagent Quality | • Use fresh, high-purity reagents.[7]• Verify the integrity of your azide and alkyne starting materials. | |
| Substrate Degradation or Aggregation | Reactive Oxygen Species (ROS) Formation | • Use a higher ratio of ligand to copper (at least 5:1 is recommended).[1]• Minimize reaction time by using an accelerating ligand.[11] |
| Ascorbate Byproduct Reactivity | • Add aminoguanidine to the reaction mixture to scavenge reactive carbonyls.[1] | |
| High Copper Concentration | • Optimize the copper concentration to the lowest effective level.• Consider using azides with internal copper-chelating moieties to enhance reaction rates at lower copper concentrations.[18][19] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen | • Rigorously degas all reaction components.[12]• Perform the reaction under an inert atmosphere (e.g., in a glovebox) for highly sensitive substrates.[15] |
| Absence of Ligand | • Always use a stabilizing ligand to favor the desired cycloaddition pathway.[20] |
Quantitative Data Summary
Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Key Properties | Recommended For |
| THPTA | High water solubility, moderate reaction kinetics, good biocompatibility.[5][10] | General aqueous bioconjugation.[9] |
| BTTAA | Very high reaction kinetics, very high biocompatibility, moderate water solubility.[5][10] | In vivo and in vitro applications where speed and low cytotoxicity are critical.[5] |
| BTTES | High reaction kinetics, very high biocompatibility, high water solubility.[5] | Aqueous synthesis and applications requiring high stability in biological systems.[5] |
| TBTA | Very high reaction kinetics, low biocompatibility, low water solubility.[5] | Organic synthesis. Not suitable for biological applications.[5] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation with Sensitive Substrates
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
Azide-modified substrate
-
Alkyne-modified substrate
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Ligand (e.g., THPTA) solution (e.g., 250 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (e.g., 500 mM in water)
-
Reaction buffer (e.g., phosphate, HEPES, pH 7.0-7.5)[1]
-
Degassing equipment (e.g., argon or nitrogen gas line)
Procedure:
-
Prepare Substrate Solution: In a microcentrifuge tube, combine your azide- and alkyne-modified substrates in the reaction buffer to the desired final concentrations.
-
Degas: Thoroughly degas the substrate solution by bubbling with argon or nitrogen for 10-15 minutes. Also, degas all other stock solutions.[12]
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is a good starting point.[1]
-
Add Catalyst and Additives: Add the catalyst premix to the degassed substrate solution. Then, add the aminoguanidine solution.
-
Initiate Reaction: Add the freshly prepared and degassed sodium ascorbate solution to initiate the reaction.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C. Protect the reaction from light if using fluorescent probes. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purification: Once the reaction is complete, purify the conjugate using a suitable method (e.g., size exclusion chromatography, affinity chromatography).
Visualizations
Caption: The catalytic cycle of the CuAAC reaction, highlighting the role of the ligand and reducing agent.
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Protective Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 19. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Purity Assessment: HPLC vs. UPLC, SFC, and CE
For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a critical step in the journey from discovery to a viable product. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for this task. However, advancements in separation science have introduced powerful alternatives, each with distinct advantages. This guide provides an objective, data-driven comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the purity assessment of synthesized small molecules.
At a Glance: Performance Comparison
The choice of analytical technique for purity assessment hinges on a balance of speed, resolution, sensitivity, and the physicochemical properties of the analyte. While HPLC remains a robust and versatile technique, UPLC, SFC, and CE offer significant gains in specific areas. UPLC provides a substantial increase in speed and resolution for a broad range of compounds.[1][2] SFC excels in the rapid analysis of both chiral and achiral compounds, offering a "greener" alternative with reduced organic solvent consumption.[3][4] CE is particularly well-suited for the analysis of charged molecules, offering exceptionally high separation efficiency.[5]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Same as HPLC, but utilizes sub-2 µm stationary phase particles at much higher pressures.[2] | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase.[3] | Separation of ions in an electric field based on their charge-to-size ratio.[5] |
| Typical Analysis Time | 15 - 60 min | 1 - 10 min | 1 - 10 min | 5 - 20 min |
| Resolution | Good to Excellent | Excellent to Superior | Good to Excellent | Excellent to Superior |
| Sensitivity (LOD/LOQ) | Good | Very Good | Good | Variable (can be lower than HPLC without preconcentration)[6] |
| Solvent Consumption | High | Low (up to 90% reduction vs. HPLC) | Very Low (significant reduction of organic solvents)[3] | Extremely Low |
| Best Suited For | Routine analysis, well-established methods, wide range of compounds. | High-throughput screening, complex mixtures, high-resolution impurity profiling.[2] | Chiral and achiral separations, thermolabile compounds, "green" chromatography.[3] | Charged molecules, chiral separations, high-efficiency separations.[5] |
Quantitative Performance Data
The following table summarizes representative quantitative data from comparative studies, highlighting the performance of each technique. It is important to note that these values can vary significantly depending on the specific analyte, column chemistry, and method parameters.
| Parameter | HPLC | UPLC | SFC | CE |
| Analysis Time (min) | 10 - 30 | 1 - 5 | 3 - 8 | < 9 |
| Resolution (Rs) | > 1.5 | > 2.0 | > 1.5 | N/A (different metric) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.98 µg/mL | ~0.98 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~2.93 µg/mL | ~2.93 µg/mL |
Data compiled from multiple sources and should be considered representative.[7][8]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible purity assessments. Below are typical starting conditions for each technique.
High-Performance Liquid Chromatography (HPLC)
A standard protocol for the purity analysis of a synthesized small molecule by reversed-phase HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm or wavelength of maximum absorbance
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC)
A typical UPLC method for rapid impurity profiling.
Instrumentation:
-
UPLC system capable of operating at pressures up to 15,000 psi, with a binary solvent manager, sample manager, and a PDA detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: PDA scan from 200-400 nm
Sample Preparation:
-
Prepare the sample as described for HPLC, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of UPLC.
Supercritical Fluid Chromatography (SFC)
A general SFC method for the analysis of achiral or chiral compounds.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, back-pressure regulator, column oven, and a PDA detector.
Chromatographic Conditions:
-
Column: Appropriate chiral or achiral stationary phase (e.g., Diol, 2-Ethylpyridine), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol with 0.1% Trifluoroacetic Acid (for acidic compounds) or 0.1% Diethylamine (for basic compounds)
-
Gradient: 5% B to 40% B over 8 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: PDA scan from 220-400 nm
Sample Preparation:
-
Dissolve the sample in the modifier solvent or a stronger solvent like isopropanol to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE)
A typical Capillary Zone Electrophoresis (CZE) method for the purity assessment of a charged small molecule.
Instrumentation:
-
CE system with a high-voltage power supply, autosampler, capillary cartridge with temperature control, and a PDA detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: PDA scan from 200-400 nm
Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate technique, the following diagrams illustrate the general workflow for HPLC purity assessment and a decision tree for methodology selection.
Conclusion
The selection of an analytical technique for the purity assessment of synthesized compounds is a multi-faceted decision. While HPLC remains a reliable and versatile method, UPLC offers significant advantages in speed and resolution, making it ideal for high-throughput environments. SFC provides a fast, efficient, and environmentally friendly alternative, particularly for chiral and achiral separations where normal-phase chromatography would traditionally be used. CE, with its exceptional separation efficiency, is a powerful tool for the analysis of charged molecules. By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can make an informed decision to ensure the quality and integrity of their synthesized compounds.
References
- 1. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC)
A Comparative Guide to Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, offers a class of reactions that are rapid, selective, and high-yielding.[1] Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms and requirements make them suitable for different applications. This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to assist in selecting the optimal ligation strategy.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[] | None required[3] |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition driven by the ring strain of a cyclooctyne.[4] |
| Biocompatibility | Lower, due to copper cytotoxicity. Ligands can mitigate toxicity.[4] | High, suitable for live cells and in vivo systems.[4][5] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[4] | Generally slower than CuAAC, with rates highly dependent on the cyclooctyne structure (e.g., DBCO, BCN).[4][6] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[4] | Not regioselective, yielding a mixture of 1,4- and 1,5-regioisomers.[7] |
| Alkyne Reactant | Simple, stable, and readily available terminal alkynes. | Strained, more complex, and often more expensive cyclooctynes (e.g., DBCO, BCN).[8] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and generation of reactive oxygen species (ROS).[1][9] | Some cyclooctynes can react with thiols.[4] |
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for these two reactions.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100[4] | 10⁻³ - 1 (highly dependent on cyclooctyne)[7] |
| Typical Reaction Time | Minutes to a few hours[7] | 1 to 12 hours, can be longer for less reactive alkynes[7] |
| Typical Reactant Concentration | >10 µM[7] | Can be higher to achieve reasonable reaction times[7] |
| Yields | Often near-quantitative[1] | Generally high, but can be lower than CuAAC[10] |
Reaction Mechanisms and Workflows
To visualize the fundamental differences in their reaction pathways and typical experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC in the context of protein labeling and live cell imaging.
Protocol 1: CuAAC for Protein Bioconjugation
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[7]
-
Azide-functionalized fluorescent dye (e.g., TAMRA-azide), 10 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄), 20 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water.
-
Sodium ascorbate, 100 mM stock in water (prepare fresh).
-
Aminoguanidine hydrochloride, 100 mM stock in water.
-
Microcentrifuge tubes.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 25-50 µM in buffer.[7]
-
Add Azide Probe: Add the azide-functionalized dye from the stock solution to a final concentration of 50-250 µM (a 2-10 fold molar excess over the protein).[7]
-
Prepare Catalyst Premix: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 5:1 ligand-to-copper ratio. Let it stand for a few minutes.[11]
-
Add Catalyst and Initiator: Add the catalyst premix to the protein solution to a final copper concentration of 50-100 µM.[12] Add aminoguanidine to a final concentration of 5 mM.[11] Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[11][13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: SPAAC for Live Cell Imaging
This protocol describes the labeling of azide-modified cell surface proteins with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface proteins (e.g., after metabolic labeling with an azido-sugar).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), 1-10 mM stock in DMSO.
-
Cell culture medium (e.g., HBSS or PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Wash buffer (e.g., PBS).
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. If metabolic labeling was performed, wash the cells once with pre-warmed PBS to remove unincorporated azido-sugars.
-
Staining Solution Preparation: Dilute the DBCO-functionalized dye in cell culture medium to the desired final concentration (typically 1-20 µM).[14]
-
Labeling: Remove the culture medium from the cells and add the staining solution. Incubate for 15-60 minutes at 37°C.[14] The optimal time may vary depending on the cell type and the specific probe.
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound dye.
-
Fixation (Optional): If desired, fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Imaging: Image the labeled cells using a suitable fluorescence microscope.
Conclusion
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions with distinct advantages and disadvantages. CuAAC offers rapid kinetics and high yields, making it an excellent choice for in vitro applications where speed and efficiency are critical.[8] However, the cytotoxicity of the copper catalyst limits its use in living systems.[8] SPAAC, being copper-free, is highly biocompatible and the preferred method for live-cell imaging and in vivo studies.[15] The trade-off for this biocompatibility is generally slower reaction kinetics and the need for more complex and expensive strained cyclooctynes.[8] The choice between CuAAC and SPAAC should be carefully considered based on the specific requirements of the experimental system, including the sensitivity of the biological sample, the desired reaction time, and the accessibility of reagents.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is SPAAC? | AxisPharm [axispharm.com]
Advantages of phthalimide over Boc protecting group for amines
In the intricate field of organic synthesis, particularly in pharmaceutical development and peptide chemistry, the selective protection and deprotection of amine groups is a cornerstone of success. The choice of a protecting group can dictate the efficiency, selectivity, and overall viability of a synthetic route. Among the plethora of options, the tert-butyloxycarbonyl (Boc) group is ubiquitous due to its ease of use and mild removal conditions. However, the phthalimide (Phth) group, though classic, offers distinct advantages in specific contexts, primarily owing to its exceptional stability. This guide provides an objective, data-driven comparison of these two critical protecting groups.
Core Differences at a Glance
The fundamental distinction between the phthalimide and Boc groups lies in their chemical stability and the conditions required for their cleavage. The Boc group is an acid-labile carbamate, readily removed by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] In contrast, the phthalimide group, a cyclic imide, is exceptionally stable to acidic conditions and most other reagents, but is cleaved under harsh conditions, typically with hydrazine (the Ing-Manske procedure).[3][4] This difference in lability is the foundation of their orthogonal relationship in complex synthetic strategies.[5]
Key Advantages of the Phthalimide Group
While the Boc group is often the default choice, the phthalimide group provides significant advantages in scenarios demanding high stability and specific reactivity:
-
Exceptional Stability : The most significant advantage of the phthalimide group is its robustness. It is stable to a wide range of conditions, including strong acids that would instantly cleave a Boc group. This allows for synthetic transformations on other parts of a molecule without risking premature deprotection of the amine.
-
Avoidance of Over-Alkylation : In the classic Gabriel synthesis, the phthalimide anion acts as a surrogate for ammonia (H₂N⁻) to synthesize primary amines from primary alkyl halides.[3][6][7] A key benefit of this method is the complete avoidance of the over-alkylation that plagues direct alkylation of ammonia, which often leads to mixtures of primary, secondary, tertiary, and even quaternary amines.[8][9] The N-alkylated phthalimide intermediate is no longer nucleophilic, preventing further reaction.[9]
-
Stereochemical Control : In certain contexts, such as peptide synthesis, the use of phthalimide can help prevent racemization at the adjacent chiral center.[10][11]
-
Orthogonality to Acid-Labile Groups : Because it is removed under conditions (hydrazinolysis) that do not affect acid-labile groups, phthalimide is fully orthogonal to Boc, trityl, and other acid-sensitive protecting groups.[5] This allows for complex, multi-step syntheses where different amines need to be unmasked at different stages.
Quantitative Comparison
The following table summarizes the key properties and reaction conditions for both protecting groups to facilitate a direct comparison.
| Feature | Phthalimide (Phth) | tert-Butyloxycarbonyl (Boc) |
| Protection Method | Reaction of an amine with phthalic anhydride, often at high temperature, or alkylation of potassium phthalimide (Gabriel Synthesis).[10][12][13] | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), typically with a base (e.g., NaOH, NaHCO₃, DMAP) in various solvents.[14][15] |
| Deprotection Method | Hydrazinolysis (e.g., NH₂NH₂·H₂O in EtOH/MeOH) or strong acidic/basic hydrolysis.[4][6][16] | Acidolysis (e.g., TFA in DCM, or HCl in dioxane/EtOAc).[1][17] |
| Stability Profile | Very High : Stable to strong acids, catalytic hydrogenation, and many nucleophiles.[10] | Moderate : Stable to bases, nucleophiles, and catalytic hydrogenation.[2][18] |
| Lability Profile | Labile to hydrazine and strong aqueous base/acid at high temperatures.[3][10] | Labile to moderate/strong acids (e.g., TFA, HCl).[1][18] |
| Key Application | Gabriel synthesis for primary amines; protection when extreme stability to acid is required.[7][19] | General amine protection in peptide synthesis and multi-step organic synthesis.[14][15] |
| Primary Limitation | Harsh deprotection conditions (hydrazine is toxic and highly reactive) are not compatible with many sensitive functional groups.[3][20] | Sensitivity to acidic conditions limits its use in synthetic steps requiring acid catalysis or acidic workups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection steps are crucial for reproducibility and successful implementation in a research setting.
Protocol 1: Phthalimide Protection of a Primary Amine
This protocol describes the formation of an N-alkylphthalimide by heating a primary amine with phthalic anhydride.
-
Reagents and Materials :
-
Primary amine (1.0 eq)
-
Phthalic anhydride (1.05 eq)
-
Solvent (e.g., DMF, toluene, or solvent-free)
-
-
Procedure :
-
Combine the primary amine and phthalic anhydride in a round-bottom flask.[13]
-
If using a solvent, add it to the flask. For the solvent-free method, mix the solids directly.
-
Heat the reaction mixture, typically to reflux (e.g., 130-150 °C), for 2-6 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, it can be collected by filtration and washed with a cold solvent like ethanol.[13]
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Boc Protection of a Primary Amine
This protocol describes a standard procedure for Boc protection using di-tert-butyl dicarbonate.
-
Reagents and Materials :
-
Procedure :
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask and cool to 0 °C.
-
Add the base, followed by the portion-wise or dropwise addition of a solution of Boc₂O in the same solvent.[15]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl, if a non-aqueous base was used), saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified further if needed.[15]
-
Protocol 3: Phthalimide Deprotection via Hydrazinolysis
This protocol describes the cleavage of the phthalimide group using hydrazine hydrate.
-
Reagents and Materials :
-
Procedure :
-
Dissolve the N-alkylphthalimide in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution and stir the mixture at room temperature or gentle reflux for 2-12 hours.[21] A white precipitate of phthalhydrazide will typically form.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
To remove residual hydrazine and purify the amine, an acidic workup is often employed. Dissolve the residue in dilute HCl, wash with an organic solvent (e.g., DCM) to remove any non-basic impurities, then basify the aqueous layer with NaOH and extract the free amine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
-
Protocol 4: Boc Deprotection via Acidolysis with TFA
This protocol describes the standard method for removing a Boc group using trifluoroacetic acid.
-
Reagents and Materials :
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure :
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA (typically 25-50% v/v solution in DCM).[17] The reaction is often accompanied by bubbling as CO₂ and isobutylene are formed.[23]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The product is obtained as the TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another base until the aqueous layer is basic.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
-
Visualization of Synthetic Pathways
The logical workflows for the protection and deprotection cycles of both groups can be visualized to clarify their distinct chemical pathways.
Caption: Comparative workflows for Phthalimide and Boc protection/deprotection cycles.
Caption: Orthogonality allows selective deprotection of one amine in the presence of another.
Conclusion
The choice between phthalimide and Boc as an amine protecting group is not a matter of one being universally superior, but rather a strategic decision based on the demands of the synthetic route. The Boc group offers convenience and mild, acid-labile deprotection, making it a workhorse in modern organic synthesis. However, the phthalimide group's exceptional stability to acidic and many other conditions provides a critical advantage where robustness is paramount. Its role in the Gabriel synthesis remains a classic and effective method for preparing primary amines without over-alkylation. For drug development professionals and synthetic chemists, understanding the distinct advantages and limitations of both groups is essential for designing elegant, efficient, and successful molecular syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. Phthalimide - Wikipedia [en.wikipedia.org]
- 12. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phthalimide\'s Diverse Applications in Science [jaiswaminarayanmultichem.in]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
A Comparative Guide to N-(7-octynyl)phthalimide and Other Alkyne PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing reaction efficiency, conjugate stability, and the overall pharmacokinetic profile of the final molecule. This guide provides an objective comparison of N-(7-octynyl)phthalimide, a terminal alkyne linker, with other commonly employed alkyne and alkyne-PEG linkers in bioconjugation, with a focus on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Executive Summary
N-(7-octynyl)phthalimide is a hydrophobic, terminal alkyne linker. Its performance in bioconjugation is primarily dictated by the reactivity of its terminal alkyne group. While direct comparative kinetic data for N-(7-octynyl)phthalimide is not extensively published, its reactivity in CuAAC is expected to be comparable to other non-activated terminal alkynes, such as propargyl derivatives. The bulky and hydrophobic phthalimide group may influence the solubility and steric accessibility of the linker, potentially impacting conjugation efficiency in aqueous environments.
This guide will delve into the comparative performance of different alkyne linkers, provide detailed experimental protocols, and offer visual aids to understand the underlying chemical principles and workflows.
Performance Comparison of Alkyne Linkers in Bioconjugation
The efficiency of bioconjugation via CuAAC is highly dependent on the structure of the alkyne linker. Key performance indicators include reaction kinetics, stability, and the physicochemical properties imparted to the conjugate.
Table 1: Quantitative Comparison of Alkyne Linker Performance in CuAAC
| Alkyne Linker Class | Example | Relative Reactivity | Time to 50% Completion (10 µM Cu⁺) | Time to 90% Completion (10 µM Cu⁺) | Key Considerations |
| Terminal Alkynes (Non-activated) | N-(7-octynyl)phthalimide | Moderate | ~15 - 20 min (inferred) | ~40 - 50 min (inferred) | Hydrophobic; may require co-solvents. Bulky phthalimide group could cause steric hindrance. |
| Propargyl ether/amide | Moderate | ~15 min | ~40 min | Good balance of reactivity and stability.[1] | |
| Terminal Alkynes (Activated) | Secondary Propiolamide | Very High | ~5 min | ~15 min | Electronically activated, leading to faster reactions.[1][2] May be susceptible to Michael addition side reactions.[1][2] |
| Tertiary Propiolamide | High | ~10 min | ~25 min | Generally fast, but can be slightly slower than secondary propiolamides.[1][2] | |
| Strain-Promoted Alkynes (Copper-Free) | Dibenzocyclooctyne (DBCO) | Very High (in SPAAC) | N/A (SPAAC) | N/A (SPAAC) | Ideal for live-cell imaging where copper is cytotoxic. More hydrophobic than BCN. |
| Bicyclo[6.1.0]nonyne (BCN) | High (in SPAAC) | N/A (SPAAC) | N/A (SPAAC) | Smaller and less hydrophobic than DBCO. |
Note: Data for N-(7-octynyl)phthalimide is inferred based on the performance of other non-activated terminal alkynes.[1] The actual performance may vary depending on the specific reaction conditions and biomolecule.
Experimental Protocols
The following are detailed protocols for performing a typical bioconjugation reaction using a terminal alkyne linker, such as N-(7-octynyl)phthalimide, via CuAAC.
General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Biomolecule functionalized with an azide group.
-
Alkyne linker (e.g., N-(7-octynyl)phthalimide) dissolved in a compatible organic solvent (e.g., DMSO, DMF).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water).
-
Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100 mM in water).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Aminoguanidine stock solution (optional, to intercept by-products).[3]
Procedure:
-
Preparation of Biomolecule: Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 10-100 µM.
-
Addition of Alkyne Linker: Add the alkyne linker solution to the biomolecule solution. A 2 to 10-fold molar excess of the alkyne linker over the azide-functionalized biomolecule is typically used. Due to the hydrophobicity of N-(7-octynyl)phthalimide, the final concentration of the organic solvent should be kept as low as possible (typically <10%) to avoid denaturation of the biomolecule.
-
Preparation of Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is common.
-
Initiation of the Reaction:
-
Add the premixed catalyst solution to the biomolecule-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
If using, add the aminoguanidine solution.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or chromatography).
-
Purification: Once the reaction is complete, the bioconjugate can be purified from excess reagents using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.
Experimental Workflow for Bioconjugation
Caption: Workflow for bioconjugation using CuAAC.
Signaling Pathways and Logical Relationships
The choice of linker can be visualized as a decision-making process based on the experimental requirements.
Caption: Decision tree for selecting an alkyne linker.
Stability and Physicochemical Properties
The stability of the linker and the resulting conjugate is crucial for downstream applications.
-
Phthalimide Group Stability: The phthalimide group is generally stable under the mild conditions of CuAAC (pH 7-8, room temperature).[4] However, it can be cleaved under harsh basic conditions (e.g., strong base, hydrazinolysis), which is a consideration for downstream processing.[4]
-
Hydrophobicity: N-(7-octynyl)phthalimide is significantly more hydrophobic than typical PEG linkers due to the long alkyl chain and the aromatic phthalimide group. This can be advantageous for applications requiring membrane permeability but may lead to aggregation and reduced solubility of the final bioconjugate in aqueous buffers. The use of co-solvents or detergents may be necessary during the conjugation reaction. In contrast, PEG linkers enhance the hydrophilicity and solubility of bioconjugates.
Conclusion
N-(7-octynyl)phthalimide serves as a functional, albeit non-activated, terminal alkyne linker for bioconjugation via CuAAC. Its reactivity is expected to be moderate, similar to other propargyl-based linkers. The primary distinguishing features of this linker are its significant hydrophobicity and the steric bulk of the phthalimide group, which should be carefully considered in the experimental design.
For applications demanding rapid reaction kinetics, activated alkynes like propiolamides are a superior choice for CuAAC. For copper-sensitive applications such as live-cell labeling, strain-promoted alkyne-azide cycloaddition (SPAAC) with linkers like DBCO or BCN is the preferred method. The selection of the optimal alkyne linker is a trade-off between reactivity, stability, solubility, and the specific requirements of the biological system under investigation.
References
A Comparative Guide to Phthalimide Deprotection Methods for Researchers
The phthalimide group is a cornerstone in synthetic organic chemistry, particularly for the protection of primary amines in the renowned Gabriel synthesis. Its stability and reliability make it a frequent choice for chemists in academic and industrial research, including drug development. However, the critical step of deprotection requires careful consideration, as the choice of method can significantly impact yield, substrate compatibility, and overall efficiency. This guide provides an objective comparison of common phthalimide deprotection methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.
Efficacy at a Glance: A Comparative Data Summary
The selection of a deprotection strategy often involves a trade-off between reaction mildness, efficiency, and the tolerance of other functional groups within the molecule. Below is a summary of quantitative data from various studies, highlighting the efficacy of different methods. It is important to note that yields are substrate-dependent, and the data presented here is for illustrative purposes.
| Deprotection Method | Reagents/Conditions | Substrate Example | Yield (%) | Key Features |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (aq.), THF, rt, 4h | Phthalimide-protected polyethylene glycol | 70-85%[1] | Widely used, mild, but hydrazine is toxic and byproduct removal can be difficult. |
| Reductive Deprotection (Ganem) | 1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2h | N-Phthaloyl-4-aminobutyric acid | 97%[2] | Exceptionally mild, near-neutral, avoids racemization, suitable for sensitive substrates. |
| Ethylenediamine | Ethylenediamine (10 eq.), Isopropanol, rt | Resin-bound phthalimide | Smooth conversion (quantitative yield implied)[3] | Milder and safer alternative to hydrazine, effective at room temperature. |
| Ammonolysis | Conc. NH₄OH, 55°C, 15h | Phthalimidyl-C6 amino-CPG | ~70-80% (relative to control) | Common in oligonucleotide synthesis, moderate efficiency. |
| AMA Treatment | NH₄OH / 40% Methylamine (1:1), 55°C, 10 min | Phthalimidyl-C6 amino-CPG | >90% (relative to control) | Very fast deprotection, particularly for solid-phase synthesis. |
Experimental Workflows and Signaling Pathways
Visualizing the reaction pathways and experimental setups can provide a clearer understanding of the processes involved. The following diagrams, generated using Graphviz, illustrate the logical flow of the key deprotection methods.
References
Spectroscopic Evolution: A Comparative Analysis of Starting Materials and Click Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, offers a highly efficient and reliable method for forming stable triazole linkages. The clear and distinct changes in spectroscopic signatures between the starting materials (azides and alkynes) and the resulting 1,2,3-triazole product provide unambiguous confirmation of a successful reaction. This guide presents a comparative analysis of these spectroscopic changes, supported by experimental data and detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic changes observed during the click reaction between a representative azide (benzyl azide) and alkyne (phenylacetylene) to form 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Azide | Benzylic Protons (-CH₂) | ~4.35 | Singlet |
| Phenylacetylene | Acetylenic Proton (≡C-H) | ~3.0-4.42 | Singlet |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzylic Protons (-CH₂) | ~5.59 | Singlet |
| Triazole Ring Proton (C₅-H) | ~7.6-8.7 | Singlet |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Functional Group Carbon | Chemical Shift (δ, ppm) |
| Benzyl Azide | Benzylic Carbon (-CH₂) | ~54.8 |
| Phenylacetylene | Alkyne Carbon (C≡C) | ~77.5, ~83.5 |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzylic Carbon (-CH₂) | ~54.2 |
| Triazole Ring Carbon (C₄) | ~148.2 | |
| Triazole Ring Carbon (C₅) | ~119.5 |
Table 3: IR Spectral Data Comparison
| Compound | Functional Group | Wavenumber (cm⁻¹) | Key Observation |
| Benzyl Azide | Azide (N₃) Stretch | ~2100 | Disappears upon reaction completion.[1] |
| Phenylacetylene | Terminal Alkyne (C≡C-H) Stretch | ~3300 | Disappears upon reaction completion.[1] |
| Alkyne (C≡C) Stretch | ~2100-2260 | Disappears upon reaction completion. | |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Triazole Ring | Various peaks in fingerprint region | Appearance of new characteristic peaks. |
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Observation |
| Benzyl Azide | ESI | 134.07 | Corresponds to the starting material. |
| Phenylacetylene | ESI | 103.05 | Corresponds to the starting material. |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ESI | 236.12 | Corresponds to the click product. |
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of a click chemistry product involves the reaction setup, monitoring, workup, and characterization of the final product.
Caption: A flowchart illustrating the key stages from starting materials to the synthesis, purification, and spectroscopic characterization of the click product.
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Reaction Setup : In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a suitable solvent mixture, such as t-butanol and water (1:1).[1]
-
Catalyst Preparation : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10 mol%) and a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.[1]
-
Initiation : Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction : Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the starting material or purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis : For ¹H NMR, the disappearance of the acetylenic proton signal of phenylacetylene and the downfield shift of the benzylic protons of benzyl azide, along with the appearance of a new singlet for the triazole proton, confirms product formation.[2][3] For ¹³C NMR, the disappearance of the alkyne carbon signals and the appearance of two new signals corresponding to the triazole ring carbons are indicative of a successful reaction.[4]
IR Spectroscopy Protocol
-
Sample Preparation : Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.
-
Background Spectrum : Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Sample Spectrum : Record the IR spectrum of the sample.
-
Analysis : The key diagnostic feature is the disappearance of the strong, sharp azide stretch at approximately 2100 cm⁻¹ and the terminal alkyne C-H stretch around 3300 cm⁻¹.[1][5]
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
-
Instrumentation Setup : The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Analysis : The mass spectrum of the starting materials will show peaks corresponding to their respective molecular weights. The spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the triazole product, confirming its formation. The high-resolution mass spectrum should match the calculated exact mass of the product.
References
A Comparative Guide to Bifunctional Linkers in Antibody-Drug Conjugates
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the bifunctional linker that connects the monoclonal antibody to the potent cytotoxic payload.[1] This linker is a key component that influences the stability, pharmacokinetic profile, and mechanism of drug release of the ADC.[1][2] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity, while also allowing for efficient and specific cleavage to release the drug at the tumor site.[3][4]
This guide provides a comparative overview of the major classes of bifunctional linkers used in ADCs, supported by experimental data and detailed methodologies for their evaluation, to assist researchers, scientists, and drug development professionals in this field.
General Mechanism of Action
ADCs exert their cytotoxic effects through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex through receptor-mediated endocytosis.[5] Following internalization, the complex is trafficked to intracellular compartments, typically lysosomes, where the linker is cleaved, and the cytotoxic payload is released to induce cell death.[5][6]
Classes of Bifunctional Linkers
Bifunctional linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers, distinguished by their mechanism of payload release.[1]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] This targeted release can enable a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors. However, this can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[7]
There are three main types of cleavable linkers based on their cleavage mechanism:
a) Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly active in the lysosomal compartments of tumor cells.[8] The most common example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by cathepsin B.[9][] Other enzyme-cleavable linkers include those sensitive to β-glucuronidase or β-galactosidase, enzymes that can be overexpressed in the tumor microenvironment.[8]
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione
The following provides a detailed operational plan for the safe and compliant disposal of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione. This guidance is based on the chemical's structure, which includes a terminal alkyne and a phthalimide group, and aligns with standard laboratory safety protocols for hazardous chemical waste.
Disclaimer: This information is intended as a guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to the protocols established by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety Considerations
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
-
Waste Characterization: this compound should be treated as hazardous chemical waste. Due to its phthalimide group and potential reactivity of the alkyne, it may be classified as a skin sensitizer and harmful to aquatic life.[1] Do not dispose of this chemical down the drain or in regular solid waste.[2][3][4]
-
Container Selection:
-
Solid Waste: If the compound is in solid form, collect it in a clearly labeled, sealable container designated for solid hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible, leak-proof container designed for liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.[2]
-
-
Labeling: Label the waste container clearly and accurately as soon as the first drop of waste is added.[5][6] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
A list of all components in the container, including solvents, with approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard").
-
The date the container was started and the date it was filled.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[2][3]
-
Store the container in a designated, secondary containment unit within a Satellite Accumulation Area (SAA).[5][6] This area must be at or near the point of generation.
-
Ensure incompatible chemicals are segregated. This compound should be stored away from strong oxidizing agents.[7][8][9]
-
-
Disposal of Empty Containers:
-
To be considered non-hazardous, the original container must be thoroughly emptied.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Collect the first rinseate as hazardous waste and add it to the appropriate liquid waste container.[2]
-
After rinsing and air-drying, deface the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[10]
-
-
Final Disposal:
-
Once the waste container is full, or if it has been in storage for a specified time limit (often 6-12 months), arrange for pickup.[3][5]
-
Contact your institution's EHS department or designated chemical waste coordinator to schedule a collection by an approved hazardous waste disposal contractor.[11]
-
Disposal Summary Table
| Item/Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Contains functional groups (phthalimide, alkyne) with potential toxicity and reactivity.[1][12] |
| PPE Requirement | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against skin/eye contact and potential sensitization.[13] |
| Disposal Method | Collection for licensed contractor pickup | Prevents environmental contamination and ensures regulatory compliance.[7][11] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Alkalis | Phthalimides can react violently with strong oxidizers.[7][9] |
| Container Type | Labeled, sealed, chemically compatible | Prevents leaks, spills, and dangerous reactions.[2][14] |
| Storage Location | Satellite Accumulation Area (SAA) | Designated, safe location at or near the point of generation.[3][5] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. harwick.com [harwick.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biosynth.com [biosynth.com]
- 14. ptb.de [ptb.de]
Essential Safety and Operational Guide for 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione was found. The following guidance is synthesized from safety data for its core structural components: phthalimide derivatives and terminal alkynes. It is imperative to treat this compound with caution and conduct a thorough risk assessment before handling.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its constituent functional groups. The phthalimide group may present toxicological effects, while the terminal alkyne group introduces risks of flammability and the formation of explosive acetylides.[1] Studies on various phthalimide derivatives have shown a range of biological activities, including cytotoxic effects on certain cell lines, though acute toxicity is generally considered to be low.[2][3][4][5][6] Terminal alkynes are known to be flammable and can react with heavy metal ions (e.g., copper, silver, mercury) to form shock-sensitive and potentially explosive metal acetylides.[1]
A comprehensive PPE strategy is essential to minimize exposure and ensure safety.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with particulate filters is required. |
| Solution Preparation and Handling | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Work in a certified chemical fume hood. |
| Reaction Quenching and Workup | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or apron over a laboratory coat | NIOSH-approved respirator with organic vapor and particulate cartridges. |
Operational Plan: Safe Handling Protocol
A systematic approach is critical for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood.
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents (avoiding heavy metals), and designated hazardous waste bags is readily accessible.
-
Ignition Sources: Eliminate all potential ignition sources from the work area due to the flammability of terminal alkynes.[1]
2. Handling the Chemical:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent inhalation of dust and minimize exposure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Reaction Conditions: Be mindful of the high reactivity of terminal alkynes.[7][8][9] Avoid contact with heavy metal salts, particularly copper and silver, to prevent the formation of explosive acetylides.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction waste should be collected in a dedicated, sealed container for non-halogenated organic waste.
-
Crucial Precaution: DO NOT mix waste containing this compound with waste streams containing heavy metal salts (e.g., copper, silver) to avoid the formation of explosive acetylides.[1]
Disposal Procedure:
-
Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. biomedgrid.com [biomedgrid.com]
- 5. eijppr.com [eijppr.com]
- 6. scielo.br [scielo.br]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
